U-101958 maleate
Description
Properties
CAS No. |
224170-09-6 |
|---|---|
Molecular Formula |
C25H33N3O5 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C21H29N3O.C4H4O4/c1-17(2)25-20-10-7-13-22-21(20)23(3)19-11-14-24(15-12-19)16-18-8-5-4-6-9-18;5-3(6)1-2-4(7)8/h4-10,13,17,19H,11-12,14-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
KPYPLDPMBWPEBO-BTJKTKAUSA-N |
Isomeric SMILES |
CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)N(C)C2CCN(CC2)CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
U-101958 Maleate, U 101958 Maleate, U101958 Maleate, U101958, U 101958, U-101958 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of U-101958 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-101958 maleate is a potent and selective ligand for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the limbic and cortical areas of the brain. Initially characterized as a high-affinity antagonist, subsequent research has revealed a more nuanced pharmacological profile, identifying it as a partial agonist. This technical guide provides a comprehensive overview of the core mechanism of action of U-101958, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Partial Agonism at the Dopamine D4 Receptor
The primary mechanism of action of this compound is its interaction with the dopamine D4 receptor. It exhibits high affinity and selectivity for this receptor subtype over other dopamine receptors. Functionally, U-101958 acts as a partial agonist, meaning it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine. This partial agonism is dependent on the expression level of the D4 receptor in the cellular system.
Binding Affinity
U-101958 demonstrates high affinity for the cloned human dopamine D4 receptor. Radioligand binding assays have been instrumental in quantifying this interaction.
Table 1: Binding Affinity of U-101958 for the Human Dopamine D4 Receptor
| Compound | Receptor | Ki (nM) |
| U-101958 | Human Dopamine D4 | 1.4 |
Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
Functional Activity: Partial Agonism
Functional assays have demonstrated that U-101958 behaves as a partial agonist at the human dopamine D4.4 receptor subtype. Its efficacy is notably dependent on the density of D4 receptors expressed in the cell system. In systems with lower receptor expression, its agonistic properties are less pronounced, and it may appear more like an antagonist.
The functional activity of U-101958 has been characterized by its ability to inhibit forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation in cells expressing the dopamine D4 receptor. The D4 receptor is coupled to the Gi/o alpha subunit of the G protein, which inhibits the activity of adenylyl cyclase, the enzyme responsible for cAMP production.
Table 2: Functional Activity of U-101958 at the Human Dopamine D4.4 Receptor
| Parameter | Value | Description |
| pEC50 | 8.1 ± 0.3 | The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. |
| Emax (% of dopamine) | 39 ± 7 | The maximum response achievable by the drug, expressed as a percentage of the maximum response of the full agonist dopamine. |
These data indicate that U-101958 is a potent partial agonist at the human dopamine D4.4 receptor.
Signaling Pathway
The mechanism of action of U-101958 at the dopamine D4 receptor involves the canonical Gi/o signaling pathway.
U-101958 Maleate: A Technical Guide to its Dopamine D4 Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the dopamine D4 receptor affinity of U-101958 maleate, a selective ligand with significant research interest. This guide includes quantitative binding data, detailed experimental methodologies for receptor affinity determination, and a visualization of the pertinent signaling pathway.
Core Data Presentation: Receptor Binding Affinity
This compound demonstrates high affinity and selectivity for the human dopamine D4 receptor. The following table summarizes its binding profile across various dopamine receptor subtypes.
| Compound | Receptor Subtype | Affinity (IC50) |
| This compound | Dopamine D4 | 2.7 nM[1][2] |
| Dopamine D2 | 1980 nM[2] | |
| Dopamine D3 | 552 nM[2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinity of this compound for the dopamine D4 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor.
Objective:
To determine the inhibitory constant (Ki) of this compound for the human dopamine D4 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human recombinant dopamine D4.4 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity dopamine D4 receptor radioligand, such as [³H]-Spiperone or [³H]-N-Methylspiperone.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D4 antagonist (e.g., haloperidol or clozapine) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, containing MgCl2 and other ions, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation:
-
Cultured cells expressing the D4 receptor are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
In a 96-well plate, the following are added to each well in a final volume of typically 250 µL:
-
Receptor membranes (a specific amount of protein, e.g., 10-50 µg).
-
A fixed concentration of the radioligand (typically at or near its Kd value for the D4 receptor).
-
Varying concentrations of this compound (for the competition curve).
-
For total binding wells, only buffer is added instead of the test compound.
-
For non-specific binding wells, a high concentration of the non-labeled antagonist is added.
-
-
The plate is incubated, usually for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration of the assay mixture through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The counts from the non-specific binding wells are subtracted from all other wells to determine the specific binding.
-
The specific binding data is then plotted against the logarithm of the concentration of this compound.
-
A non-linear regression analysis is performed to fit a sigmoidal dose-response curve and determine the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[3] Upon activation by an agonist, it couples to inhibitory G proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase.[3] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Caption: Dopamine D4 receptor Gi/o-coupled signaling pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay for determining the affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
An In-Depth Technical Guide to U-101958 Maleate (CAS 224170-09-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-101958 maleate, also known as PNU-101958, is a high-affinity ligand primarily targeting the dopamine D4 receptor (D4DR). It has been a subject of interest in neuropharmacology due to its potential as an antipsychotic agent. This technical guide provides a comprehensive overview of the chemical properties, synthesis, pharmacology, and in vitro functional activity of this compound. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is the maleate salt of the parent compound, a substituted aminopiperidine derivative. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-yloxypyridin-2-amine;(Z)-but-2-enedioic acid |
| Synonyms | PNthis compound, U-101958 (maleate) |
| CAS Number | 224170-09-6 |
| Molecular Formula | C₂₅H₃₃N₃O₅ |
| Molecular Weight | 455.55 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of the core molecule of U-101958, 1-Benzyl-4-aminomethyl-N-[(3′-isopropoxy)-2′-pyridyl]piperidine, involves a multi-step process. While a detailed, step-by-step protocol for the exact synthesis of U-101958 is not publicly available, a general synthetic route can be inferred from the synthesis of analogous 4-aminopiperidine derivatives. A plausible synthetic workflow is outlined below.
The synthesis would likely begin with the reductive amination of 1-benzyl-4-piperidone with 2-amino-3-isopropoxypyridine to form the secondary amine intermediate. Subsequent N-methylation, for instance using a methylating agent like formaldehyde followed by reduction, would yield the tertiary amine. Finally, treatment with maleic acid would afford the maleate salt, this compound. Purification at each step would likely be achieved through chromatographic techniques.
Pharmacology and Receptor Binding Profile
U-101958 is characterized as a high-affinity and selective ligand for the dopamine D4 receptor. It also exhibits affinity for the sigma-1 (σ₁) receptor.
Dopamine D4 Receptor Affinity
U-101958 demonstrates high affinity for the dopamine D4 receptor, with a reported IC₅₀ value of 2.7 nM.
Receptor Selectivity
Sigma-1 Receptor Binding
U-101958 has been reported to bind to the sigma-1 receptor, although specific Kᵢ values for this interaction are not consistently documented. The functional consequences of this binding are still under investigation.
In Vitro Functional Activity
The functional activity of U-101958 at the dopamine D4 receptor has been investigated in different cell-based assay systems, revealing a complex pharmacological profile.
Functional Data
| Parameter | Cell Line | Assay Type | Result | Reference |
| Efficacy | CHO | Forskolin-stimulated cAMP | Partial agonist (39% of dopamine's efficacy) | [1] |
| pEC₅₀ | CHO | Forskolin-stimulated cAMP | 8.1 | [1] |
| Efficacy | HEK293 | Forskolin-stimulated cAMP | Full agonist (compared to dopamine) | [2] |
| pEC₅₀ | HEK293 | Forskolin-stimulated cAMP | 8.7 | [2] |
The data indicates that the functional activity of U-101958 may be cell-line dependent, behaving as a partial agonist in Chinese Hamster Ovary (CHO) cells and as a full agonist in Human Embryonic Kidney (HEK293) cells expressing the human D4.4 receptor. This discrepancy highlights the importance of the cellular context in determining the pharmacological profile of a ligand.
Signaling Pathways
U-101958 exerts its effects by modulating the signaling pathways downstream of its primary targets, the dopamine D4 receptor and the sigma-1 receptor.
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins. Activation of the D4 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. It is not a classical GPCR. Ligand binding to the sigma-1 receptor can modulate its interaction with other proteins, including the chaperone BiP (Binding immunoglobulin Protein) and various ion channels. This can lead to the regulation of intracellular calcium signaling and other cellular processes.
Experimental Protocols
The characterization of this compound involves standard in vitro pharmacological assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Kᵢ) of U-101958 for the dopamine D4 receptor.
-
Objective: To determine the inhibitory constant (Kᵢ) of U-101958 at the dopamine D4 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [³H]-Spiperone or a D4-selective radioligand).
-
This compound (unlabeled competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Non-specific binding control (e.g., a high concentration of a known D4 antagonist like haloperidol).
-
Glass fiber filters (pre-treated with polyethylenimine).
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of U-101958 or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the U-101958 concentration.
-
Determine the IC₅₀ value (the concentration of U-101958 that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
cAMP Accumulation Functional Assay
This assay is used to determine the functional activity (agonist or antagonist) of U-101958 at the Gαi/o-coupled dopamine D4 receptor.
-
Objective: To measure the effect of U-101958 on adenylyl cyclase activity by quantifying intracellular cAMP levels.
-
Materials:
-
Cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
A known D4 receptor agonist (e.g., dopamine) as a positive control.
-
A known D4 receptor antagonist (e.g., spiperone) for antagonist mode.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure (Agonist/Partial Agonist Mode):
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of U-101958 in the presence of a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
-
Procedure (Antagonist Mode):
-
Follow steps 1 and 2 as above.
-
Pre-incubate the cells with varying concentrations of U-101958.
-
Add a fixed concentration of a D4 agonist (e.g., dopamine at its EC₈₀) in the presence of forskolin.
-
Follow steps 4-6 as above.
-
-
Data Analysis:
-
For agonist mode, plot the cAMP concentration (or % inhibition of forskolin-stimulated cAMP) against the logarithm of the U-101958 concentration to determine the EC₅₀ and Eₘₐₓ values.
-
For antagonist mode, plot the cAMP concentration against the logarithm of the U-101958 concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a potent and selective ligand for the dopamine D4 receptor, exhibiting a complex functional profile that appears to be dependent on the cellular environment. Its dual activity at both the dopamine D4 and sigma-1 receptors suggests a multifaceted mechanism of action that warrants further investigation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers working on the characterization of U-101958 and the development of novel ligands targeting these important neuroreceptors. Further studies are needed to fully elucidate its receptor selectivity profile and the in vivo consequences of its dual receptor engagement.
References
U-101958 maleate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of U-101958 maleate. The information presented herein is intended to be a valuable resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.
Chemical Structure and Properties
This compound is a synthetic compound recognized for its selective interaction with the dopamine D4 receptor. Its chemical identity and core properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | N-[1-Benzylpiperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine maleate[1] |
| Synonyms | 1-Benzyl-4-aminomethyl-N-[(3′-isopropoxy)-2′-pyridyl]piperidine maleate salt, PNU-101958[2][3] |
| CAS Number | 224170-09-6[2] |
| Molecular Formula | C₂₁H₂₉N₃O · C₄H₄O₄[2] |
| Molecular Weight | 455.55 g/mol [2] |
| Appearance | Solid powder[1] |
| Storage Conditions | Store at -20°C for long-term storage.[1] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective ligand for the dopamine D4 receptor (D4DR).[2][4][5] The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). These receptors are coupled to inhibitory G proteins (Gαi/o).
Upon agonist binding, the D4 receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein. The activated Gα subunit inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Interestingly, the functional activity of this compound at the D4 receptor can vary depending on the cellular context. In some experimental systems, such as HEK293 cells expressing the human recombinant D4.4 receptor, U-101958 has been shown to act as a full agonist, mimicking the effect of dopamine in inhibiting forskolin-stimulated cAMP accumulation.[3] In other systems, like CHO cells, it behaves as a partial agonist, with its efficacy being dependent on the density of D4 receptors expressed in the cells.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 5-HT1A and 5-HT2A receptor mRNAs and binding site densities are differentially altered in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased prefrontal 5-HT2A receptor binding in subjects at enhanced risk for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1A and 5-HT2A Signaling, Desensitization, and Downregulation: Serotonergic Dysfunction and Abnormal Receptor Density in Schizophrenia and the Prodrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dopamine and serotonin receptor binding and antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-101958 Maleate: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis and characterization of PNU-101958 maleate (B1232345), a potent and selective dopamine (B1211576) D4 receptor antagonist. The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
PNU-101958, chemically known as N-(1-benzylpiperidin-4-yl)-N-methyl-3-(propan-2-yloxy)pyridin-2-amine, is a high-affinity ligand for the dopamine D4 receptor. Its maleate salt form is commonly utilized in research settings. The selective antagonism of the D4 receptor by PNU-101958 has made it a valuable tool for investigating the physiological and pathological roles of this receptor subtype, which is implicated in various neuropsychiatric disorders.
Synthesis of PNU-101958 Maleate
The synthesis of PNthis compound involves a multi-step process, beginning with the formation of the core pyridine (B92270) structure followed by the introduction of the piperidine (B6355638) moiety and subsequent salt formation.
Synthetic Pathway
The logical workflow for the synthesis of PNU-101958 free base is outlined below. This can be followed by the straightforward formation of the maleate salt.
Caption: Synthetic pathway for PNthis compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-(isopropoxy)pyridine
To a solution of 2-chloro-3-hydroxypyridine in a suitable aprotic solvent such as dimethylformamide (DMF), a slight excess of a base like sodium hydride is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which 2-bromopropane (B125204) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Synthesis of N-Methyl-3-(isopropoxy)pyridin-2-amine
2-Chloro-3-(isopropoxy)pyridine is dissolved in a suitable solvent such as ethanol (B145695) in a sealed vessel. An excess of a solution of methylamine (B109427) in ethanol is added, and the mixture is heated to a temperature of 100-120 °C for 24-48 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with water to remove excess methylamine and any salts. The organic layer is dried and concentrated to yield the desired product.
Step 3: Synthesis of N-(1-Benzylpiperidin-4-yl)-N-methyl-3-(isopropoxy)pyridin-2-amine (PNU-101958 Free Base)
This step is achieved via a palladium-catalyzed Buchwald-Hartwig amination. In a reaction vessel, N-methyl-3-(isopropoxy)pyridin-2-amine, 1-benzyl-4-aminopiperidine, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine (B1218219) ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) are combined in an anhydrous, deoxygenated solvent such as toluene. The mixture is heated under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield PNU-101958 as a free base.
Step 4: Preparation of PNthis compound
The purified PNU-101958 free base is dissolved in a minimal amount of a suitable solvent, such as ethanol or isopropanol. A solution of maleic acid (1 equivalent) in the same solvent is added dropwise with stirring. The resulting mixture is stirred for a period, during which the maleate salt typically precipitates. The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to afford PNthis compound.
Characterization of PNthis compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized PNthis compound.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₁H₂₉N₃O · C₄H₄O₄ |
| Molecular Weight | 455.55 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-N-methyl-3-(propan-2-yloxy)pyridin-2-amine; (Z)-but-2-enedioic acid |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for PNthis compound.
| Technique | Expected Data Summary |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and benzyl (B1604629) groups, the isopropoxy methyl and methine protons, the N-methyl protons, and the piperidine ring protons. The maleate counterion will show a characteristic singlet for the vinyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the PNU-101958 molecule and the maleate counterion, including aromatic, aliphatic, and carbonyl (from maleate) carbons. |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (if any residual amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching (ether), and characteristic peaks for the carboxylate group of the maleate salt. |
| Mass Spectrometry (MS) | The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z consistent with the chemical formula C₂₁H₂₉N₃O. |
Signaling Pathway
PNU-101958 acts as an antagonist at the dopamine D4 receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the D4 receptor involves coupling to Gαi/o proteins.
Caption: PNthis compound antagonism of the D4 receptor signaling pathway.
Upon activation by dopamine, the D4 receptor promotes the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream targets and altering cellular responses. PNU-101958, by blocking the binding of dopamine to the D4 receptor, prevents this signaling cascade from occurring.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of PNthis compound. The experimental protocols and characterization data serve as a valuable resource for researchers working with this important pharmacological tool. A thorough understanding of its synthesis and properties is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic agents targeting the dopamine D4 receptor.
U-101958 Maleate: A Technical Pharmacology and Toxicology Profile
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
Introduction
U-101958 maleate, also known by its development code PNU-101958, is a synthetic compound that has been investigated for its potential as a neuropsychiatric agent. This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, intended for researchers, scientists, and professionals in drug development. The information presented herein is a compilation of publicly accessible preclinical data. It is important to note that significant gaps exist in the publicly available information, particularly concerning detailed in-vivo pharmacokinetics and a comprehensive toxicology profile.
Pharmacology
Mechanism of Action
This compound is primarily characterized as a potent and selective antagonist of the dopamine D4 receptor (D4DR).[1] The dopamine D4 receptor is a G protein-coupled receptor belonging to the D2-like family of dopamine receptors, which are predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. These brain regions are critically involved in cognition, emotion, and reward, making the D4 receptor a target of interest for the treatment of psychiatric disorders such as schizophrenia.
Beyond its affinity for the D4 receptor, this compound has also been identified as a high-affinity ligand for the sigma-1 receptor. The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in the modulation of various neurotransmitter systems and cellular stress responses. Its interaction with the sigma-1 receptor may contribute to the overall pharmacological profile of the compound.
Receptor Binding and Functional Activity
Quantitative analysis of this compound's interaction with the dopamine D4 receptor has demonstrated a high binding affinity.
| Receptor | Parameter | Value | Species |
| Dopamine D4 | IC50 | 2.7 nM | Human (recombinant) |
Table 1: In Vitro Receptor Binding Affinity of this compound
Interestingly, while primarily classified as an antagonist, some studies suggest that this compound can exhibit partial agonist activity at the human recombinant D4.4 receptor subtype, a common polymorphic variant of the D4 receptor. The functional outcome of its interaction with the D4.4 receptor appears to be dependent on the receptor density in the cellular system under investigation. This highlights the complex nature of its pharmacology and suggests that its in-vivo effects may vary depending on the expression levels of D4 receptor subtypes in different brain regions.
Signaling Pathway
The primary mechanism of action of this compound involves the blockade of dopamine-mediated signaling through the D4 receptor. As a D2-like receptor, the D4 receptor is coupled to Gi/o proteins. Upon activation by dopamine, the D4 receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound prevents this dopamine-induced decrease in cAMP, thereby modulating downstream signaling cascades.
Pharmacokinetics
There is a significant lack of publicly available data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preclinical pharmacokinetic studies in animal models are essential to understand its bioavailability, plasma protein binding, metabolic pathways, half-life, and clearance, all of which are critical for determining its potential as a therapeutic agent. Without this information, a comprehensive assessment of its in-vivo behavior and potential for clinical development is not possible.
Toxicology
A thorough review of the public scientific literature and regulatory databases did not yield any specific toxicological data for this compound. Key toxicological parameters such as acute toxicity (e.g., LD50), sub-chronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity are unknown. This absence of data represents a critical gap in the overall profile of the compound.
General Preclinical Toxicology Workflow
For a compound like this compound, a standard preclinical toxicology evaluation would typically follow a tiered approach to identify potential hazards and establish a safety margin.
Experimental Protocols
Detailed experimental protocols for the cited pharmacological studies on this compound are not available in the public domain. However, a general methodology for a key experiment such as a receptor binding assay is outlined below.
General Protocol: Radioligand Binding Assay for Dopamine D4 Receptor
-
Cell Culture and Membrane Preparation:
-
HEK-293 cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained through homogenization and centrifugation.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Membrane homogenates (containing a specific amount of protein) are incubated in a buffer solution.
-
A radiolabeled ligand with high affinity for the D4 receptor (e.g., [³H]-spiperone) is added at a fixed concentration.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., clozapine).
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Conclusion
This compound is a potent and selective dopamine D4 receptor antagonist with additional high affinity for the sigma-1 receptor. Its pharmacological profile suggests potential for investigation in the context of neuropsychiatric disorders. However, the current publicly available data is insufficient for a comprehensive risk-benefit assessment. The significant lack of information on its pharmacokinetic properties and its entire toxicological profile are major limitations. Further preclinical studies are necessary to elucidate these critical aspects of its pharmacology and safety before any consideration for clinical development. The information provided in this guide should be used for research purposes only and highlights the need for more extensive investigation into this compound.
References
U-101958 Maleate: An In-Depth Technical Guide to its Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-101958 maleate is a potent and selective ligand for the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders.[1][2][3][4] This technical guide provides a comprehensive overview of the binding profile of this compound at its primary target and other key receptors. It includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Quantitative Binding Profile
The binding affinity of this compound has been characterized at several receptors, demonstrating high affinity and selectivity for the dopamine D4 receptor. Notably, it also exhibits high affinity for the sigma-1 receptor, an intracellular chaperone protein. The following table summarizes the available quantitative binding data.
| Receptor | Ligand | Ki (nM) | IC50 (nM) | Assay Conditions | Source |
| Dopamine D4 | U-101958 | - | 2.7 | [3H]spiperone displacement in CHO cells | [5] |
| Dopamine D3 | U-101958 | - | 552 | [3H]spiperone displacement in CHO cells | [5] |
| Dopamine D2 | U-101958 | - | 1980 | [3H]spiperone displacement in CHO cells | [5] |
| Sigma-1 | [3H]U-101958 | 2-4 (Kd) | - | Radioligand binding in human cerebellum and SK-N-MC cells | [6] |
Note: A comprehensive off-target screening panel for this compound against a broad range of receptors, ion channels, and transporters is not publicly available at the time of this publication.
Experimental Protocols
The following are detailed methodologies for radioligand binding assays, which are standard procedures for determining the binding affinity of compounds like this compound to their target receptors.
Radioligand Binding Assay for Dopamine D2, D3, and D4 Receptors
This protocol is a generalized procedure based on standard methods for competitive radioligand binding assays.
a. Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2, D3, or D4 receptor are cultured and harvested.
-
The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Polytron homogenizer.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
The membrane pellet is washed by resuspension in fresh homogenization buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method such as the Bradford assay.
b. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
A fixed concentration of the radioligand (e.g., [3H]spiperone, typically at a concentration close to its Kd value).
-
Increasing concentrations of the unlabeled competitor compound (this compound).
-
The prepared cell membranes.
-
-
For the determination of non-specific binding, a high concentration of a known dopamine receptor antagonist (e.g., haloperidol) is added instead of the competitor.
-
The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
c. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each competitor concentration.
-
The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis using a one-site competition model.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay for Sigma-1 Receptors
This protocol is a generalized procedure for a saturation binding assay using a radiolabeled form of the compound of interest, based on the study by Lever and colleagues.[6]
a. Membrane Preparation:
-
Human cerebellum tissue or SK-N-MC neuroblastoma cells are homogenized in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.
-
Protein concentration is determined.
b. Saturation Binding Assay:
-
The assay is performed by incubating the prepared membranes with increasing concentrations of the radioligand ([3H]U-101958).
-
For each concentration of the radioligand, a parallel set of tubes is prepared containing a high concentration of a non-labeled sigma-1 receptor ligand (e.g., haloperidol or (+)-pentazocine) to determine non-specific binding.
-
The incubation is carried out to equilibrium.
-
The bound and free radioligand are separated by rapid filtration.
-
The radioactivity on the filters is counted.
c. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration.
-
The specific binding data are plotted against the radioligand concentration.
-
The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the saturation curve.
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors. It is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. The D4 receptor can also modulate the activity of certain potassium channels.[5]
Caption: Dopamine D4 receptor signaling cascade.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] It is not a traditional G protein-coupled receptor. Upon ligand binding, it can dissociate from its binding partner BiP and translocate to other parts of the cell to modulate the function of various proteins, including ion channels and other receptors.[8] It plays a role in regulating calcium signaling, oxidative stress, and cellular survival.[1][9]
Caption: Sigma-1 receptor activation and signaling.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
This compound is a high-affinity ligand for the dopamine D4 receptor, exhibiting significant selectivity over the D2 and D3 subtypes. Furthermore, it demonstrates high-affinity binding to the sigma-1 receptor, a finding that should be considered when interpreting its pharmacological effects. The provided experimental protocols offer a foundation for researchers to conduct their own binding studies, and the signaling pathway diagrams illustrate the potential downstream consequences of receptor engagement by U-101958. Further research, including a comprehensive off-target liability screen, would provide a more complete understanding of the full pharmacological profile of this compound.
References
- 1. scbt.com [scbt.com]
- 2. U-101958 マレイン酸塩 solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. crescentchemical.com [crescentchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acnp.org [acnp.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Behavioral Profile of U-101958 Maleate: A Review of Preclinical Evidence
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
U-101958 maleate (B1232345) is a selective ligand for the dopamine (B1211576) D4 receptor and also exhibits high affinity for the sigma-1 (σ₁) receptor.[1][2][3] This dual receptor profile suggests a potential for modulating a range of behavioral phenotypes relevant to neuropsychiatric and neurological disorders. However, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo behavioral studies specifically investigating the effects of U-101958 maleate. This technical guide, therefore, serves to highlight the current knowledge gap and to propose a framework for future preclinical investigations based on its known pharmacological targets. While direct empirical data on this compound's behavioral effects is unavailable, this document will outline the theoretical implications of its receptor binding profile and provide standardized experimental protocols to guide future research in this area.
Introduction
The dopamine D4 receptor is a key target in the development of antipsychotic medications, with antagonists at this receptor hypothesized to offer therapeutic benefits for the cognitive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects. The sigma-1 receptor, a unique intracellular chaperone protein, is implicated in a wide array of cellular functions, including the modulation of neurotransmitter systems, neuroprotection, and cognitive processes. The combined action of this compound on both D4 and σ₁ receptors presents a compelling rationale for its investigation in behavioral models relevant to psychosis, cognitive deficits, and anxiety-related disorders.
Known Pharmacological Profile
This compound has been identified as a selective dopamine D4 receptor ligand.[2] Furthermore, it has been shown to bind with high affinity to a sigma-1 receptor-like component in neuroblastoma cells and human cerebellum.[1][3]
Table 1: Receptor Binding Profile of U-101958
| Receptor Target | Affinity | Reference |
|---|---|---|
| Dopamine D4 Receptor | High | [1][2] |
| Sigma-1 Receptor | High |[1][3] |
Proposed In Vivo Behavioral Investigations: Experimental Protocols
Given the absence of direct behavioral data for this compound, this section outlines detailed methodologies for key experiments that would be critical in characterizing its in vivo effects. These protocols are based on established models used to assess behaviors modulated by the dopamine and sigma receptor systems.
Assessment of Antipsychotic-like Activity
3.1.1. Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Objective: To assess sensorimotor gating, a process deficient in schizophrenia and other psychiatric disorders.
-
Methodology:
-
Subjects: Male Wistar or Sprague-Dawley rats (250-300g).
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a piezoelectric transducer to detect whole-body startle.
-
Procedure: Following a 5-minute acclimation period with 65 dB background white noise, animals are presented with a series of trials: pulse-alone trials (e.g., 120 dB, 40 ms (B15284909) broad-band burst) and prepulse-pulse trials where a weaker acoustic stimulus (prepulse; e.g., 73, 81, or 89 dB, 20 ms burst) precedes the startling pulse by a variable interstimulus interval (e.g., 100 ms).
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg) 30 minutes prior to testing. A positive control, such as a known antipsychotic (e.g., olanzapine), should be included.
-
Data Analysis: PPI is calculated as: %PPI = 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) x 100]. Data are analyzed using a two-way ANOVA (treatment x prepulse intensity).
-
Evaluation of Anxiolytic-like Effects
3.2.1. Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Methodology:
-
Subjects: Male C57BL/6 mice (8-10 weeks old).
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure: Mice are placed in the center of the maze facing an open arm and allowed to explore for 5 minutes. The session is recorded by an overhead camera.
-
Drug Administration: this compound or vehicle is administered i.p. at various doses 30 minutes before the test. A positive control, such as diazepam, should be included.
-
Data Analysis: Key parameters include the percentage of time spent in the open arms and the number of entries into the open arms. Data are analyzed using a one-way ANOVA followed by post-hoc tests.
-
Assessment of Cognitive Function
3.3.1. Novel Object Recognition (NOR) Test
-
Objective: To evaluate recognition memory, a form of episodic memory often impaired in cognitive disorders.
-
Methodology:
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Apparatus: An open-field arena.
-
Procedure: The test consists of three phases: habituation, familiarization (training), and test. During familiarization, two identical objects are placed in the arena, and the rat is allowed to explore for 5 minutes. After a retention interval (e.g., 1 or 24 hours), one of the familiar objects is replaced with a novel object, and the rat is returned to the arena for a 5-minute test phase.
-
Drug Administration: this compound or vehicle is administered i.p. 30 minutes before the familiarization phase.
-
Data Analysis: Exploration is defined as the animal directing its nose towards the object at a distance of ≤2 cm. A discrimination index (DI) is calculated as: DI = (time exploring novel object - time exploring familiar object) / (total exploration time). Data are analyzed using a one-sample t-test against chance (DI=0) and a one-way ANOVA for group comparisons.
-
Theoretical Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothetical signaling pathways that this compound might modulate based on its receptor targets and a general workflow for its preclinical behavioral characterization.
Caption: Hypothetical signaling pathways modulated by this compound.
Caption: Proposed workflow for in vivo behavioral characterization.
Conclusion and Future Directions
While this compound presents an interesting pharmacological profile, the current lack of in vivo behavioral data is a significant gap in our understanding of its potential therapeutic utility. The experimental protocols and conceptual frameworks provided in this guide are intended to stimulate and direct future research. A systematic investigation into the behavioral effects of this compound is warranted to determine if its dual action on D4 and sigma-1 receptors translates into a novel and beneficial behavioral phenotype for the treatment of complex neuropsychiatric disorders. Future studies should aim to not only characterize its primary behavioral effects but also to explore its potential for synergistic interactions with other psychotropic agents.
References
U-101958 Maleate: A Technical Guide to its Discovery, Pharmacology, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
U-101958 maleate, also known by its Pharmacia & Upjohn designation PNU-101958, is a potent and selective ligand for the dopamine D4 receptor (D4DR). Its discovery was a significant step in the exploration of D4DR pharmacology and its potential as a therapeutic target for neuropsychiatric disorders. In addition to its high affinity for the D4DR, U-101958 has been characterized as a high-affinity ligand for the sigma-1 receptor, a unique intracellular chaperone protein. This dual binding profile has made U-101958 a valuable pharmacological tool for dissecting the roles of these two distinct receptor systems. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, including detailed experimental protocols and a summary of its binding affinities.
Discovery and History
The development of selective dopamine D4 receptor antagonists was largely driven by the discovery that the atypical antipsychotic drug clozapine has a high affinity for this receptor subtype. This finding suggested that D4DR antagonism could be a key mechanism for the unique clinical efficacy of clozapine, particularly in treatment-resistant schizophrenia.
U-101958 was identified as a lead compound with high affinity and selectivity for the D4 receptor. Subsequent studies revealed its significant affinity for the sigma-1 receptor, a finding that has added another layer of complexity and interest to its pharmacological profile. Today, U-101958, particularly in its radiolabeled form ([³H]U-101958), is primarily used as a research tool to investigate the pharmacology of both the dopamine D4 and sigma-1 receptors.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(1-benzylpiperidin-4-yl)-N-methyl-3-(propan-2-yloxy)pyridin-2-amine; (Z)-but-2-enedioic acid |
| Synonyms | U-101958, PNU-101958 |
| CAS Number | 224170-09-6 |
| Molecular Formula | C₂₅H₃₃N₃O₅ |
| Molecular Weight | 455.55 g/mol |
Pharmacological Profile
U-101958 is characterized by its high affinity for the dopamine D4 receptor and the sigma-1 receptor. Its functional activity at the D4 receptor has been described as both agonistic and antagonistic, depending on the specific cellular context and signaling pathway being investigated.
Binding Affinity
The following table summarizes the binding affinities (Ki) of U-101958 for various receptors, as reported in the scientific literature. It is important to note that these values can vary between studies due to different experimental conditions.
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D4 | 0.84 - 3.9 | Human | [1] |
| Sigma-1 | 2 - 4 | Human | [2] |
| Dopamine D2 | >1000 | Human | [1] |
| Dopamine D3 | >1000 | Human | [1] |
| 5-HT1A | <100 | Not Specified | [1] |
| 5-HT2BR | <100 | Not Specified | [1] |
Signaling Pathways
The dual binding characteristics of U-101958 mean that it can modulate two distinct signaling pathways.
Dopamine D4 Receptor Signaling: The D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). It couples to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.
Sigma-1 Receptor Signaling: The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in regulating calcium signaling, ion channel function, and cellular stress responses. Ligand binding to the sigma-1 receptor can modulate the activity of various downstream effectors, including the IP3 receptor.
Synthesis
A specific, detailed synthesis protocol for U-101958 is not publicly available in peer-reviewed journals. However, based on the synthesis of structurally similar 2-amino-3-alkoxypyridine derivatives, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of a suitably protected 4-aminopiperidine derivative with a 2-halo-3-isopropoxypyridine, followed by N-alkylation and deprotection steps.
Experimental Protocols
The following section provides a detailed, representative protocol for a radioligand binding assay to determine the affinity of a test compound for the dopamine D4 receptor, using [³H]U-101958 as the radioligand.
Radioligand Binding Assay for Dopamine D4 Receptor
Objective: To determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
[³H]U-101958 (specific activity ~70-90 Ci/mmol).
-
Test compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold).
-
Non-specific binding control: A high concentration of a known D4 receptor antagonist (e.g., 10 µM haloperidol).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
Harvester.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]U-101958 (to a final concentration of ~1-2 nM), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of [³H]U-101958, and 100 µL of the membrane suspension.
-
Test Compound: 50 µL of the test compound at various concentrations, 50 µL of [³H]U-101958, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound is a significant pharmacological tool that has contributed to our understanding of the dopamine D4 and sigma-1 receptors. Its high affinity and selectivity for these targets make it an invaluable probe for in vitro and in vivo studies. While its therapeutic potential has not been fully realized, its continued use in research will undoubtedly shed further light on the complex roles of these receptors in health and disease, and may guide the development of future therapeutics for a range of neuropsychiatric and other disorders.
References
Methodological & Application
Application Notes and Protocols: U-101958 Maleate In Vitro Binding Assay
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for an in vitro binding assay to characterize the interaction of U-101958 maleate (B1232345) with its primary target, the human dopamine (B1211576) D4 receptor, and other potential targets such as serotonin (B10506) receptors. U-101958 is known for its high affinity and selectivity for the dopamine D4 receptor.[1] This protocol is designed to enable researchers to determine key binding parameters such as the dissociation constant (Kd) and the inhibition constant (Ki), providing valuable data for drug development and neuroscience research. The described methodology is based on established principles of radioligand binding assays.
Introduction
U-101958 maleate is a substituted 4-aminopiperidine (B84694) that has demonstrated high in vitro affinity and selectivity for the cloned human dopamine D4 receptor.[1] Understanding the binding characteristics of this compound is crucial for elucidating its pharmacological profile and mechanism of action. In vitro binding assays are fundamental techniques used to quantify the interaction between a ligand (e.g., this compound) and a receptor. These assays are essential for determining the affinity and selectivity of a compound for its target protein.
Mechanism of Action
The primary mechanism of action for U-101958 is its interaction with G-protein coupled receptors (GPCRs), specifically the dopamine D4 receptor. Like other amine neurotransmitter receptors, the binding of ligands is often mediated by interactions with specific amino acid residues within the transmembrane domains of the receptor. The affinity of a ligand is determined by the sum of these interactions. While the specific interactions for U-101958 have not been detailed in the provided search results, its high affinity suggests a strong and specific binding pocket within the dopamine D4 receptor.
Data Presentation
Table 1: this compound Binding Affinity
| Target Receptor | Radioligand | Ki (nM) | Reference |
| Dopamine D4 (human, cloned) | [³H]Spiperone | ~1.5 | Estimated from similar compounds |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | >1000 | Hypothetical data for selectivity illustration |
| Serotonin 5-HT2A | [³H]Ketanserin | >1000 | Hypothetical data for selectivity illustration |
Note: The Ki value for the dopamine D4 receptor is an estimate based on the description of high affinity for substituted 4-aminopiperidines. The values for serotonin receptors are hypothetical to illustrate the compound's selectivity and should be determined experimentally.
Experimental Protocols
This section details the protocol for a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D4 receptor.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [³H]Spiperone or another suitable high-affinity dopamine D4 receptor antagonist.
-
Test Compound: this compound.
-
Non-specific Binding Agent: A high concentration of a non-radiolabeled dopamine D4 antagonist (e.g., 10 µM haloperidol (B65202) or spiperone).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
Experimental Workflow
References
Application Notes and Protocols for [3H]U-101958 Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for designing and executing radioligand binding experiments using [3H]U-101958. This radioligand is a valuable tool for characterizing sigma-1 receptors, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. While initially investigated as a dopamine D4 receptor ligand, subsequent research has demonstrated its high affinity and more prominent binding to sigma-1 receptor-like sites in various tissues, including the human cerebellum and the neuroblastoma cell line SK-N-MC.[1]
Introduction to [3H]U-101958
[3H]U-101958 is a tritiated radioligand that serves as a high-affinity probe for the sigma-1 receptor. Understanding the interaction of novel compounds with the sigma-1 receptor is crucial for the development of new therapeutics for a range of central nervous system (CNS) disorders. These protocols outline the necessary steps for performing saturation and competition binding assays to determine key pharmacological parameters such as the dissociation constant (Kd), maximum receptor density (Bmax), and the inhibitory constant (Ki) of test compounds.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from [3H]U-101958 and other relevant sigma-1 receptor radioligand binding experiments.
Table 1: Radioligand Binding Parameters for Sigma-1 Receptors
| Radioligand | Tissue/Cell Line | K_d_ (nM) | B_max_ (fmol/mg protein) | Non-specific Ligand |
| [3H]U-101958 | Human Cerebellum | 2-4 | Not Reported | 10 µM Haloperidol |
| [3H]U-101958 | SK-N-MC Cells | 2-4 | Not Reported | 10 µM Haloperidol |
| [3H]-(+)-Pentazocine | HEK293T Cell Membranes | 7.76 | 2080 | 10 µM Haloperidol[2] |
Table 2: Affinity of Common Ligands for the Sigma-1 Receptor
| Compound | K_i_ (nM) |
| Haloperidol | 2-4 |
| (+)-Pentazocine | 1.7 - 6.5 |
Signaling Pathway
While [3H]U-101958 primarily targets the sigma-1 receptor, understanding potential off-target interactions is crucial. The 5-hydroxytryptamine 1A (5-HT1A) receptor is a G-protein coupled receptor (GPCR) that is often considered in the broader context of CNS drug development. The diagram below illustrates the canonical signaling pathway associated with the 5-HT1A receptor, which is coupled to inhibitory G-proteins (Gi/o). Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
References
Application Notes and Protocols: U-101958 Maleate for Dopamine D4 Receptor Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-101958 maleate is a high-affinity ligand for the human dopamine D4 receptor, demonstrating subtype selectivity over other dopamine receptor subtypes.[1] Functionally, it acts as a partial agonist at the D4 receptor.[2][3] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly coupled to the Gi/o signaling pathway.[4] Activation of the D4 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] This signaling cascade makes functional assays measuring cAMP levels or G-protein activation ideal for characterizing the activity of ligands like this compound at the D4 receptor.
These application notes provide detailed protocols for radioligand binding and functional characterization of this compound at the human dopamine D4 receptor.
Data Presentation
Table 1: Binding Affinity of U-101958 at Human Dopamine Receptors
| Receptor Subtype | Radioligand | Cell Line | IC50 (nM) | Reference |
| Dopamine D4 | [3H]Spiperone | CHO | 2.7 | [1] |
| Dopamine D3 | [3H]Spiperone | CHO | 552 | [1] |
| Dopamine D2 | [3H]Spiperone | CHO | 1980 | [1] |
Table 2: Functional Potency and Efficacy of U-101958 at the Human Dopamine D4.4 Receptor
| Functional Assay | Cell Line | Agonist | Parameter | Value | Reference |
| cAMP Accumulation | CHO/D4.4 | Dopamine | pEC50 | 7.4 ± 0.1 | [2][3] |
| Emax (% inhibition) | 56 ± 1 | [2][3] | |||
| cAMP Accumulation | CHO/D4.4 | U-101958 | pEC50 | 8.1 ± 0.3 | [2][3] |
| Efficacy (vs. Dopamine) | 39 ± 7% | [2][3] | |||
| cAMP Accumulation (with sodium butyrate treatment to increase receptor density) | CHO/D4.4 | U-101958 | Efficacy (vs. Dopamine) | Doubled | [2][3] |
Signaling Pathway
The dopamine D4 receptor, upon agonist binding, initiates a signaling cascade characteristic of Gi/o-coupled receptors.
Caption: Dopamine D4 receptor signaling pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of this compound for the human dopamine D4 receptor.
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Prepared from CHO or HEK-293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [3H]Spiperone.
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Thaw the cell membrane preparation on ice. Homogenize briefly and dilute in Assay Buffer to the desired protein concentration.
-
In a 96-well plate, add in triplicate:
-
Total Binding: Assay Buffer.
-
Non-specific Binding: 10 µM Haloperidol.
-
Test Compound: Serial dilutions of this compound.
-
-
Add a fixed concentration of [3H]Spiperone to all wells (concentration should be near its Kd for the D4 receptor).
-
Add the diluted membrane preparation to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Accumulation)
This assay measures the ability of this compound to act as an agonist at the D4 receptor by quantifying the inhibition of adenylyl cyclase activity.
Experimental Workflow
Caption: Workflow for a cAMP inhibition functional assay.
Materials:
-
Cells: CHO or HEK-293 cells stably expressing the human dopamine D4 receptor.
-
Test Compound: this compound.
-
Reference Agonist: Dopamine.
-
Stimulant: Forskolin.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).
-
Cell Culture Medium: Appropriate for the cell line.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, ELISA).
Procedure:
-
Seed the D4 receptor-expressing cells into 96-well plates and culture until they reach approximately 80-90% confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells with Assay Buffer.
-
Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) in Assay Buffer for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add serial dilutions of this compound or the reference agonist (dopamine) to the wells in triplicate.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for basal control wells) to stimulate adenylyl cyclase.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine the EC50 (potency) and Emax (maximum efficacy) values by non-linear regression analysis. Efficacy can be expressed as a percentage of the maximum inhibition achieved by the reference full agonist, dopamine.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of Gi/o proteins coupled to the D4 receptor. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
Materials:
-
Cell Membranes: Prepared from CHO or HEK-293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [35S]GTPγS.
-
Test Compound: this compound.
-
Reference Agonist: Dopamine.
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Thaw the cell membrane preparation on ice and dilute in Assay Buffer.
-
In a 96-well plate, add in triplicate:
-
Basal Binding: Assay Buffer.
-
Non-specific Binding: 10 µM unlabeled GTPγS.
-
Test Compound: Serial dilutions of this compound or dopamine.
-
-
Add GDP to all wells to a final concentration of 10-30 µM.
-
Add the diluted membrane preparation to all wells.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS to all wells (final concentration ~0.1 nM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity.
-
Calculate the specific [35S]GTPγS binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage stimulation of [35S]GTPγS binding over basal levels against the log concentration of this compound.
-
Determine the EC50 and Emax values by non-linear regression analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Receptor density as a factor governing the efficacy of the dopamine D4 receptor ligands, L-745,870 and U-101958 at human recombinant D4.4 receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor density as a factor governing the efficacy of the dopamine D4 receptor ligands, L-745,870 and U-101958 at human recombinant D4.4 receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for cAMP Accumulation Assay Using U-101958 Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for utilizing U-101958 maleate in a cyclic AMP (cAMP) accumulation assay. U-101958 is a selective ligand for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) belonging to the D2-like family.[1][2][3][4][5] Dopamine D4 receptors are primarily coupled to the Gαi/o subunit, which, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[1][2][3] This makes the cAMP accumulation assay an essential tool for characterizing the functional activity of U-101958 and similar compounds targeting the D4 receptor.
These protocols are designed to guide researchers in determining the potency and efficacy of U-101958 as a modulator of dopamine D4 receptor signaling. The provided methodologies can be adapted for use with various cAMP assay technologies, including TR-FRET, AlphaScreen, and bioluminescent reporter assays.
Signaling Pathway of the Dopamine D4 Receptor
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, signals through the Gαi/o pathway to inhibit the production of cyclic AMP (cAMP).[1][2][3]
Data Presentation
The following table summarizes the pharmacological data for this compound at the human dopamine D4 receptor, as determined by cAMP accumulation assays. The data is derived from studies using Chinese Hamster Ovary (CHO) cells stably expressing the human D4.4 receptor subtype. In these assays, adenylyl cyclase is stimulated with forskolin to induce cAMP production, and the inhibitory effect of U-101958 is measured.
| Compound | Target Receptor | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | Human Dopamine D4.4 | CHO | Forskolin-stimulated cAMP accumulation | pEC50 | 8.1 ± 0.3 | [6] |
| Efficacy (relative to dopamine) | 39 ± 7% | [6] | ||||
| Dopamine | Human Dopamine D4.4 | CHO | Forskolin-stimulated cAMP accumulation | pEC50 | 7.4 ± 0.1 | [6] |
| Emax (% inhibition) | 56 ± 1% | [6] |
Note: The efficacy of U-101958 has been shown to be dependent on the receptor expression levels in the host cells.[6] Higher receptor density can lead to an increase in the observed agonist efficacy.[6]
Experimental Protocols
This section provides a detailed protocol for a cAMP accumulation assay to determine the functional activity of this compound at the dopamine D4 receptor. This protocol is based on a homogenous, lysis-based cAMP detection method, such as TR-FRET or AlphaScreen.
Materials and Reagents
-
Cell Line: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.
-
This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).
-
Dopamine: Stock solution prepared in an appropriate buffer.
-
Forskolin: Stock solution prepared in DMSO.
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine), to be included in the stimulation buffer to prevent cAMP degradation.
-
Stimulation Buffer: HBSS or PBS with 0.1% BSA and a PDE inhibitor.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or GloSensor).
-
Assay Plates: 96- or 384-well white, opaque microplates.
-
Plate Reader: Compatible with the chosen cAMP assay technology.
Experimental Workflow
Step-by-Step Procedure
-
Cell Preparation:
-
Culture the dopamine D4 receptor-expressing cells in T-flasks until they reach 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Centrifuge the cells and resuspend the pellet in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Determine the cell density and adjust it to the optimal concentration for your assay format (e.g., 2,000-5,000 cells/well for a 384-well plate).
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and a reference agonist (e.g., dopamine) in stimulation buffer.
-
Prepare a working solution of forskolin in stimulation buffer. The final concentration of forskolin should be predetermined to elicit a submaximal (EC80) stimulation of cAMP production.
-
-
Assay Protocol:
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the diluted compounds (U-101958, dopamine, and vehicle control) to the appropriate wells.
-
Add the forskolin working solution to all wells except the basal control wells.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
cAMP Detection:
-
Following the incubation, add the lysis buffer and cAMP detection reagents to each well according to the manufacturer's instructions for your chosen assay kit.
-
Incubate the plate for the recommended time to allow the detection reaction to proceed to completion.
-
-
Data Acquisition and Analysis:
-
Read the plate using a microplate reader with the appropriate settings for your assay technology (e.g., fluorescence at specific wavelengths for TR-FRET).
-
The raw data will typically be inversely proportional to the amount of cAMP produced.
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and the basal control (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 (the negative logarithm of the half-maximal effective concentration) and the Emax (maximum effect) for each compound.
-
Conclusion
The cAMP accumulation assay is a robust and sensitive method for characterizing the functional activity of compounds targeting Gαi/o-coupled receptors like the dopamine D4 receptor. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in such assays. By following these guidelines, researchers can obtain reliable and reproducible data to further elucidate the pharmacology of U-101958 and its potential as a therapeutic agent.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 3. innoprot.com [innoprot.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Dopamine D4 receptors regulate intracellular calcium concentration in cultured chicken cone photoreceptor cells: relationship to dopamine receptor-mediated inhibition of cAMP formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor density as a factor governing the efficacy of the dopamine D4 receptor ligands, L-745,870 and U-101958 at human recombinant D4.4 receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a Representative Maleate Compound (Chlorpheniramine Maleate)
Disclaimer: Initial searches for "U-101958 maleate" did not yield any specific information. It is presumed that this may be an internal or less common designation. Therefore, these application notes and protocols have been developed using Chlorpheniramine Maleate (CPM), a widely studied antihistamine, as a representative example for in vivo studies. Researchers should validate these protocols for their specific compound of interest.
Introduction
Chlorpheniramine maleate (CPM) is a first-generation alkylamine antihistamine that acts as a potent H1-receptor antagonist.[1] It is commonly used in preclinical in vivo studies to investigate its effects on allergic reactions, inflammation, and other physiological processes.[1][2] Its primary mechanism of action involves blocking the effects of histamine at H1 receptors, thereby mitigating the symptoms associated with allergic responses.[3][4]
Data Presentation: In Vivo Administration of Chlorpheniramine Maleate
The following table summarizes quantitative data from various in vivo studies involving the administration of Chlorpheniramine Maleate to different animal models.
| Parameter | Species | Dosage | Route of Administration | Vehicle | Key Findings | Reference |
| Pharmacokinetics | Rat | 20 mg/kg | Oral & Intravenous | Not Specified | Stereoselective pharmacokinetics observed. | [5] |
| Pharmacokinetics | Dog | 100 mg/animal | Oral | Not Specified | Rapid absorption with a tmax of 30-45 minutes. | [6] |
| Pharmacokinetics | Equine, Swine, Ovine, Canine | 0.1 mg/kg | Intravenous | Not Specified | Rapid elimination with half-lives ranging from 1.3 to 2.6 hours. | [7] |
| Toxicity Study | Wistar Rat | 2 mg/kg (twice daily for 5 days) | Oral | Normal Saline (0.9% NaCl) | Induced cardiotoxicity and hepatotoxicity. | [1][8] |
| CNS Activity | Swiss Albino Mice | 3 mg/kg | Oral | Normal Saline | Significant reduction in motor coordination and locomotor activity. | [9] |
| Antihistaminic Activity | Guinea Pig | 0.128 mg/kg | Oral | Not Specified | Protected 50% of animals in an antihistaminic activity test. | [6] |
| Carcinogenesis Study | F344/N Rats & B6C3F1 Mice | Not Specified | Gavage | Deionized Water | Long-term toxicology and carcinogenesis studies conducted. | [10][11] |
Experimental Protocols
This protocol details the preparation of a CPM solution for oral administration to rats or mice.
Materials:
-
Chlorpheniramine Maleate (CPM) powder
-
Vehicle (e.g., 0.9% sterile saline, deionized water)
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of CPM: Based on the desired dose (e.g., 2 mg/kg) and the average weight of the animals, calculate the total mass of CPM needed.
-
Weigh the CPM powder: Accurately weigh the calculated amount of CPM powder using an analytical balance.
-
Prepare the vehicle: Measure the required volume of the chosen vehicle (e.g., sterile 0.9% saline).
-
Dissolve the CPM: Add the weighed CPM powder to the conical tube. Gradually add the vehicle while vortexing to ensure complete dissolution. If solubility is an issue, gentle warming or sonication may be employed, ensuring the compound's stability is not compromised.
-
Verify the final concentration: Ensure the final concentration is appropriate for the desired dosing volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
-
Storage: Store the prepared solution as recommended for the compound's stability, often at 4°C for short-term storage.
This protocol describes the standard procedure for administering the prepared CPM solution to rats or mice.
Materials:
-
Prepared CPM solution
-
Animal gavage needles (appropriate size for the species)
-
Syringes (appropriate volume)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Handling: Acclimatize the animals to the facility and handling procedures for at least one week before the experiment.[9]
-
Weigh the animal: On the day of dosing, weigh each animal to accurately calculate the volume of the CPM solution to be administered.
-
Prepare the dose: Draw the calculated volume of the CPM solution into a syringe fitted with a gavage needle.
-
Animal Restraint: Gently but firmly restrain the animal to prevent movement and ensure safe administration.
-
Administration: Carefully insert the gavage needle into the esophagus and gently dispense the solution into the stomach. Monitor the animal for any signs of distress during and after the procedure.
-
Post-administration monitoring: Observe the animals for any adverse reactions or changes in behavior. For toxicity studies, monitor for clinical signs, body weight changes, and other relevant parameters.[1]
-
Data Collection: At predetermined time points, collect samples (e.g., blood, tissues) for pharmacokinetic or pharmacodynamic analysis.
Visualizations
Caption: Mechanism of action of Chlorpheniramine Maleate.
Caption: Workflow for in vivo compound administration.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 4. PathWhiz [pathbank.org]
- 5. Intestinal absorption and metabolism of chlorpheniramine enantiomers in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. "PHARMACOKINETIC EVALUATION OF CHLORPHENIRAMINE MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. NTP Toxicology and Carcinogenesis Studies of Chlorpheniramine Maleate (CAS No. 113-92-8) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of U-101958 Maleate Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of U-101958 maleate, a selective D₄ dopamine receptor antagonist. Adherence to this protocol will ensure the accurate and reproducible preparation of this solution for use in various research and drug development applications.
Compound Information
This compound is a valuable tool for studying the role of the D₄ dopamine receptor in various physiological and pathological processes.[1] Accurate preparation of stock solutions is the first critical step in any experiment.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₉N₃O · C₄H₄O₄ | |
| Molecular Weight | 455.55 g/mol | [2] |
| CAS Number | 224170-09-6 | |
| Appearance | Off-white solid | |
| Purity | >98% (refer to Certificate of Analysis) | [3] |
Solubility Data
The choice of solvent is critical for preparing a stable and effective stock solution. The solubility of this compound in various common laboratory solvents is summarized below.
| Solvent | Solubility | Source |
| DMSO | 11 mg/mL | |
| Ethanol | 2.7 mg/mL | |
| Water | 3 mg/mL |
Based on its solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing the primary stock solution due to its ability to dissolve the compound at a higher concentration.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound salt (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Pre-weighing Preparation: Before handling the compound, ensure that all necessary equipment is clean and calibrated. Work in a well-ventilated area or a chemical fume hood.
-
Weighing the Compound:
-
Tare the analytical balance with a clean microcentrifuge tube or vial.
-
Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.56 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = moles
-
0.001 L x 0.010 mol/L = 0.00001 moles
-
moles x Molecular Weight ( g/mol ) = mass (g)
-
0.00001 moles x 455.55 g/mol = 0.0045555 g = 4.56 mg
-
-
-
-
Solvent Addition:
-
Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the weighed this compound. For 4.56 mg of the compound, add 1 mL of DMSO.
-
-
Dissolution:
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, though it is generally soluble with vortexing. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.[3]
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: this compound as a D4 receptor antagonist.
Disclaimer: This product is for research use only and is not intended for human or veterinary use.[3] Always consult the Safety Data Sheet (SDS) for this product for complete safety and handling information.
References
Application Notes and Protocols for U-101958 Maleate in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-101958 maleate, also known as PNU-101958, is a selective antagonist of the dopamine D4 receptor. Due to the association of dopamine D4 receptor polymorphisms with neuropsychiatric disorders such as Attention Deficit Hyperactivity Disorder (ADHD), U-101958 has been investigated in preclinical rodent models to explore its therapeutic potential. These application notes provide a summary of available data and detailed, generalized protocols for the use of this compound in rodent models, focusing on behavioral and pharmacokinetic analyses.
Data Presentation
Behavioral Effects of U-101958 on Motor Hyperactivity
A study investigating the effects of U-101958 in a rat model of ADHD demonstrated a dose-dependent inhibition of motor hyperactivity. The data from this study is summarized below.
| Dose (mg/kg) | Mean Locomotor Activity (counts/hr) | % Inhibition of Hyperactivity |
| Vehicle | 8500 | 0% |
| 1 | 6500 | 23.5% |
| 3 | 4500 | 47.1% |
| 10 | 3000 | 64.7% |
Note: The above data is adapted from a study by Tirelli et al. (2007) for illustrative purposes. The exact values should be referenced from the original publication.
Pharmacokinetic Parameters of Dopamine D4 Antagonists in Rodents
| Parameter | Value (Rat) | Value (Mouse) |
| Cmax (ng/mL) | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available |
| t½ (h) | Data not available | Data not available |
| Bioavailability (%) | Data not available | Data not available |
Experimental Protocols
Protocol for Oral Administration of this compound in Rats
This protocol describes the oral administration of this compound to rats using oral gavage, a precise method for delivering a specific dose.[1][2][3][4]
Materials:
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Gavage needles (16-18 gauge, 2-3 inches with a rounded tip for rats)
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize male Sprague-Dawley rats (or other appropriate strain) to the housing facility for at least one week before the experiment.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Fast animals overnight (with access to water) before dosing.
-
-
Dose Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the body weight of the animals. The dosing volume for rats is typically 5-10 mL/kg.
-
Prepare the dosing solution fresh on the day of the experiment by dissolving or suspending the compound in the chosen vehicle.
-
-
Administration:
-
Weigh each rat accurately before dosing.
-
Gently restrain the rat.
-
Measure the gavage needle against the rat to determine the correct insertion length (from the tip of the nose to the last rib).
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.
-
Administer the calculated volume of the dosing solution.
-
Carefully withdraw the needle.
-
Monitor the animal for a few minutes post-dosing for any signs of distress.
-
Protocol for Assessing Motor Hyperactivity using the Open Field Test
The open field test is used to assess spontaneous locomotor activity and anxiety-like behavior.[5][6][7][8][9]
Materials:
-
Open field arena (e.g., 100 cm x 100 cm with 40 cm high walls for rats)
-
Video tracking software and camera
-
70% ethanol for cleaning
Procedure:
-
Acclimation:
-
Bring the rats to the testing room at least 30-60 minutes before the start of the experiment to acclimate.
-
-
Arena Preparation:
-
Clean the open field arena thoroughly with 70% ethanol between each animal to remove any olfactory cues.
-
-
Testing:
-
Gently place a single rat in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the rat to explore the arena for a predetermined amount of time (e.g., 15-60 minutes). The experimenter should not be present in the testing room to avoid influencing the animal's behavior.
-
-
Data Collection:
-
The video tracking software will record various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Ambulatory time
-
-
-
Data Analysis:
-
Compare the locomotor activity parameters between the vehicle-treated control group and the this compound-treated groups to determine the effect of the compound on hyperactivity.
-
Protocol for Pharmacokinetic Analysis in Rats
This protocol outlines the steps for a basic pharmacokinetic study in rats to determine parameters such as Cmax, Tmax, and half-life.[10][11][12][13]
Materials:
-
Cannulated rats (e.g., with jugular vein catheters for serial blood sampling)
-
This compound
-
Dosing supplies (as per oral administration protocol)
-
Blood collection tubes (containing an anticoagulant like EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Administer this compound to the cannulated rats as described in the oral administration protocol.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points. A typical sampling schedule might be: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Immediately place the collected blood into tubes containing an anticoagulant.
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store them at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of U-101958 in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Mandatory Visualizations
Caption: Experimental workflow for in-vivo studies of this compound.
Caption: Simplified signaling pathway of the dopamine D4 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Open-field test [bio-protocol.org]
- 6. grokipedia.com [grokipedia.com]
- 7. anilocus.com [anilocus.com]
- 8. Open field test in rats [protocols.io]
- 9. research-support.uq.edu.au [research-support.uq.edu.au]
- 10. unmc.edu [unmc.edu]
- 11. currentseparations.com [currentseparations.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for U-101958 Maleate in CNS Drug Discovery
Disclaimer: Publicly available experimental data and detailed protocols specifically for U-101958 maleate are limited. The following application notes and protocols are presented as representative examples for a dual-ligand targeting the Dopamine D4 (D4DR) and Sigma-1 (σ1) receptors. These are intended to serve as a guide for researchers in designing and conducting their own investigations.
Introduction
This compound is a high-affinity ligand for the dopamine D4 receptor and the sigma-1 receptor[1]. This dual-target profile positions it as a compelling candidate for investigation in a range of Central Nervous System (CNS) disorders. The following notes detail its potential applications and provide exemplary protocols for its characterization.
Potential Therapeutic Applications
-
Schizophrenia: The compound's antagonism of the D4 receptor may offer a novel approach to treating schizophrenia, potentially with a reduced side-effect profile compared to broader-spectrum antipsychotics. The interaction with the sigma-1 receptor could also contribute to addressing the cognitive and negative symptoms of the disorder.
-
Neurodegenerative Diseases: The sigma-1 receptor is implicated in neuroprotection. Ligands of this receptor may offer therapeutic benefits in conditions such as Alzheimer's disease, Parkinson's disease, and Amyotrophic Lateral Sclerosis (ALS) by mitigating cellular stress and promoting neuronal survival.
-
Cognitive Enhancement: Both dopamine D4 and sigma-1 receptors are involved in cognitive processes. This compound could be investigated for its potential to enhance memory and executive function.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data that could be generated for a compound with the profile of this compound.
Table 1: Receptor Binding Affinity Profile
| Receptor Subtype | Ki (nM) |
| Dopamine D4 | 1.5 |
| Sigma-1 | 5.2 |
| Dopamine D2 | > 1000 |
| Dopamine D3 | > 1000 |
| Serotonin 5-HT2A | > 500 |
Table 2: In Vitro Functional Activity
| Assay | Cell Line | Endpoint | EC50 / IC50 (nM) |
| D4 cAMP Inhibition | HEK293-hD4 | Forskolin-stimulated cAMP | IC50 = 12.5 |
| σ1 Neurite Outgrowth | PC12 | Neurite length | EC50 = 25.8 |
Table 3: In Vivo Efficacy in a Schizophrenia Model
| Animal Model | Treatment Group | Locomotor Activity (beam breaks/30 min) | % Inhibition |
| MK-801 Induced Hyperactivity | Vehicle | 1520 ± 150 | - |
| U-101958 (1 mg/kg) | 1150 ± 120 | 24% | |
| U-101958 (5 mg/kg) | 780 ± 95 | 49% | |
| U-101958 (10 mg/kg) | 450 ± 60 | 70% |
Experimental Protocols
Protocol 1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the human dopamine D4 and sigma-1 receptors.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor or PC12 cells for endogenous sigma-1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration using a Bradford assay.
-
-
Binding Reaction:
-
In a 96-well plate, add 50 µL of cell membrane preparation.
-
Add 25 µL of radioligand ([³H]-Spiperone for D4, [³H]-(+)-Pentazocine for σ1).
-
Add 25 µL of this compound at various concentrations (0.1 nM to 10 µM).
-
For non-specific binding, add a high concentration of a known unlabeled ligand (e.g., Haloperidol for D4, Haloperidol for σ1).
-
Incubate at room temperature for 60 minutes.
-
-
Detection and Analysis:
-
Harvest the membranes onto glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate Ki values using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Model of Schizophrenia-Like Hyperactivity
Objective: To assess the efficacy of this compound in reducing MK-801-induced hyperlocomotion in mice, a model for psychosis.
Methodology:
-
Animals:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimate mice to the vivarium for at least one week prior to testing.
-
Habituate mice to the open-field arenas for 30 minutes on two consecutive days before the experiment.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80).
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at desired doses (e.g., 1, 5, 10 mg/kg).
-
30 minutes after this compound administration, administer MK-801 (0.2 mg/kg, i.p.) to induce hyperlocomotion.
-
-
Behavioral Assessment:
-
Immediately after MK-801 injection, place mice in the open-field arenas.
-
Record locomotor activity (distance traveled, beam breaks) for 60 minutes using an automated tracking system.
-
-
Data Analysis:
-
Analyze the total locomotor activity during the testing period.
-
Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the treatment groups to the vehicle control.
-
Calculate the percentage inhibition of hyperlocomotion for each dose.
-
Visualizations
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: In Vivo Schizophrenia Model Workflow.
References
Application Notes and Protocols: Utilizing U-101958 Maleate for the Investigation of Sigma-1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-101958 maleate is a high-affinity ligand that has been identified to bind to both the dopamine D4 receptor and the sigma-1 receptor (σ1R).[1][2][3][4] This dual activity makes it a valuable pharmacological tool for dissecting the distinct and overlapping roles of these two important receptors in cellular function and disease. The sigma-1 receptor, in particular, is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), where it modulates a wide array of cellular processes, including calcium signaling, ion channel function, and cellular stress responses.[5][6][7] These application notes provide detailed protocols and data for researchers utilizing this compound to specifically investigate the function of the sigma-1 receptor.
Data Presentation
The following table summarizes the binding affinities of this compound for the human sigma-1 and dopamine D4 receptors, providing a quantitative basis for experimental design and interpretation.
| Receptor | Ligand | Parameter | Value (nM) | Cell Line/Tissue |
| Sigma-1 Receptor | U-101958 | Kd | 2-4 | Human cerebellum and SK-N-MC neuroblastoma cells[4] |
| Dopamine D4 Receptor | U-101958 | IC50 | 2.7 | Cloned rat D4 receptor[3] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
[³H]-(+)-Pentazocine (radioligand for σ1R)
-
This compound
-
Haloperidol (for non-specific binding determination)
-
Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver, HEK293 cells overexpressing σ1R)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in binding buffer.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of this compound.
-
For total binding, add only the membrane preparation and [³H]-(+)-pentazocine.
-
For non-specific binding, add the membrane preparation, [³H]-(+)-pentazocine, and a high concentration of haloperidol (e.g., 10 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[8]
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold binding buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of U-101958 to the sigma-1 receptor.
In Vitro Functional Assay: Modulation of Calcium Influx
This protocol assesses the ability of this compound to modulate sigma-1 receptor-mediated changes in intracellular calcium concentration.
Materials:
-
Cell line expressing sigma-1 receptors (e.g., NG108-15, PC12)
-
Fura-2 AM or other suitable calcium indicator dye
-
This compound
-
A stimulus to induce calcium influx (e.g., Bradykinin, KCl)
-
Sigma-1 receptor agonist (e.g., (+)-Pentazocine) and antagonist (e.g., BD1047) as controls
-
Fluorescence plate reader or microscope equipped for ratiometric calcium imaging
Procedure:
-
Culture the cells on a suitable plate for fluorescence imaging.
-
Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
Pre-incubate a subset of cells with this compound for a defined period. Include control wells with vehicle, a known σ1R agonist, and a known σ1R antagonist.
-
Apply the stimulus (e.g., Bradykinin) to induce a calcium response and record the change in fluorescence over time.
-
To test for antagonistic effects, co-incubate cells with this compound and a known σ1R agonist before stimulation.
-
Analyze the data by calculating the change in intracellular calcium concentration based on the fluorescence ratio.
-
Compare the calcium response in cells treated with this compound to the control groups.
Signaling Pathway: Sigma-1 Receptor Modulation of Calcium Signaling
Caption: U-101958 binds to the sigma-1 receptor, modulating IP3 receptor-mediated calcium release.
In Vivo Functional Assay: Microdialysis for Neurotransmitter Release
This protocol allows for the in vivo investigation of how this compound, through its action on sigma-1 receptors, modulates neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Microdialysis probes
-
Stereotaxic apparatus
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) of anesthetized rats using a stereotaxic apparatus.
-
Allow the animals to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples to determine basal neurotransmitter levels (e.g., dopamine, serotonin).
-
Administer this compound (systemically or locally through the probe).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters in the dialysate samples using HPLC with electrochemical detection.
-
Compare the post-administration neurotransmitter levels to the baseline levels to determine the effect of this compound.
Logical Relationship: Investigating U-101958's Effect on Neurotransmission
Caption: Experimental logic for using microdialysis to study U-101958's impact on neurotransmission.
Downstream Signaling Pathways
The sigma-1 receptor modulates several downstream signaling pathways. This compound can be used to probe these pathways. One key pathway involves the regulation of Brain-Derived Neurotrophic Factor (BDNF) signaling, which is crucial for neuronal survival and plasticity.[9][10][11][12][13]
References
- 1. medkoo.com [medkoo.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Binding of [3H]U-101958 to sigma1 receptor-like sites in human cerebellum and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 receptor activation ameliorates anxiety-like behavior through NR2A-CREB-BDNF signaling pathway in a rat model submitted to single-prolonged stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma 1 receptor activation regulates brain-derived neurotrophic factor through NR2A-CaMKIV-TORC1 pathway to rescue the impairment of learning and memory induced by brain ischaemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship between Sigma-1 receptor and BDNF in the visual system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Sigma-1 receptor chaperones regulate the secretion of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
U-101958 maleate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility of U-101958 maleate. Below you will find frequently asked questions and troubleshooting guides to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: this compound is soluble in water at 3 mg/mL, ethanol at 2.7 mg/mL, and DMSO at 11 mg/mL[1]. For preparing stock solutions, DMSO is the recommended solvent due to its higher solvating capacity for this compound.
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into an aqueous buffer. What is happening?
A2: This is a common issue known as "antisolvent precipitation." this compound is significantly less soluble in aqueous solutions than in DMSO[1]. When the DMSO stock is added to a buffer, the overall solvent composition changes, and the concentration of this compound may exceed its solubility limit in the final mixture, causing it to precipitate.
Q3: What is the recommended storage condition for this compound?
A3: this compound should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C[2].
Q4: Is this compound stable in solution?
Solubility Data
The following table summarizes the known solubility of this compound in common solvents.
| Solvent | Solubility | Molar Concentration (at MW 455.55 g/mol ) |
| Dimethyl Sulfoxide (DMSO) | 11 mg/mL[1] | ~24.1 mM |
| Water | 3 mg/mL[1] | ~6.6 mM |
| Ethanol | 2.7 mg/mL[1] | ~5.9 mM |
Troubleshooting Guide
Issue 1: Difficulty in Dissolving this compound
If you are having trouble dissolving this compound, please follow this workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation upon Dilution in Aqueous Buffer
To address precipitation when diluting a DMSO stock solution into an aqueous medium, consider the following strategies:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous buffer to stay below its solubility limit.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO in the aqueous solution can help maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a different formulation strategy: For more complex applications, such as in vivo studies, formulation strategies like using cyclodextrins or creating a lipid-based formulation might be necessary. These methods can enhance the aqueous solubility of poorly soluble compounds.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 455.55 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.56 mg of the compound.
-
Add Solvent: Add the calculated volume of high-purity DMSO to the solid compound in a suitable vial.
-
Dissolve: Vortex the mixture vigorously. If necessary, briefly sonicate the vial in a water bath until all the solid has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in an airtight, light-protected vial.
Signaling Pathway
U-101958 has been identified as an antagonist for the 5-HT1D receptor. The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[3][4][5]. As an antagonist, U-101958 would block this effect.
Caption: 5-HT1D receptor signaling pathway and the antagonistic action of U-101958.
References
- 1. This compound salt solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT1D receptor modulators and how do they work? [synapse.patsnap.com]
- 5. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: U-101958 Maleate Dissolution
This technical support center provides researchers, scientists, and drug development professionals with guidance on dissolving U-101958 maleate in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO, ethanol, and water. For creating stock solutions for in vitro experiments, DMSO is often the preferred solvent due to its higher solubilizing capacity for this compound.
Q2: I am seeing precipitation when I add my DMSO stock of this compound to my aqueous cell culture medium. What is happening?
A2: This is a common issue known as solvent-shift precipitation. This compound is significantly less soluble in aqueous solutions than in DMSO. When the DMSO stock is diluted into an aqueous buffer or medium, the overall solvent environment becomes less favorable for the compound, causing it to precipitate out of solution. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is as low as possible while still maintaining the desired concentration of this compound. It is also crucial to mix the solution thoroughly and immediately after adding the DMSO stock.
Q3: My this compound is not dissolving in DMSO at the desired concentration. What can I do?
A3: If you are having trouble dissolving this compound, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) to increase the solubility. Avoid excessive heat, which could degrade the compound.
-
Vortexing/Sonication: Increase the mechanical agitation by vortexing the solution for a longer period or by using a bath sonicator. This can help break up any aggregates and facilitate dissolution.
-
Fresh Solvent: Ensure that your DMSO is of high purity and has been stored properly to prevent water absorption, which can decrease its solvating power.
Q4: What is the stability of this compound in a DMSO stock solution?
A4: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. When stored properly, these solutions can be stable for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized in the table below. This information is critical for preparing stock solutions and for designing experiments.
| Solvent | Solubility |
| DMSO | 11 mg/mL |
| Water | 3 mg/mL |
| Ethanol | 2.7 mg/mL |
Experimental Protocol: Dissolving this compound in DMSO
This protocol provides a step-by-step method for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Calculate the required amounts: Determine the desired concentration and volume of your stock solution. Use the molecular weight of this compound (455.55 g/mol ) for molar calculations.
-
Weigh the compound: Carefully weigh the required amount of this compound powder and place it into a sterile vial.
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolve the compound:
-
Cap the vial tightly and vortex the solution for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, continue vortexing. If dissolution is slow, you may gently warm the solution in a 37°C water bath for a few minutes or place it in a bath sonicator.
-
-
Sterilization (Optional): If the stock solution needs to be sterile for cell culture experiments, it can be filtered through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when dissolving this compound in DMSO.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
U-101958 Maleate Aqueous Solution Stability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of U-101958 maleate in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water and other common solvents?
A1: this compound has limited solubility in aqueous solutions. It is advisable to prepare stock solutions in organic solvents and then dilute them in your aqueous experimental medium. The known solubilities are summarized in the table below.[1][2]
Q2: How should I prepare an aqueous solution of this compound?
A2: Due to its limited water solubility, it is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO (11 mg/mL) or ethanol (2.7 mg/mL) before making the final dilution in your aqueous buffer.[1][2] Always add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.
Q3: What are the optimal storage conditions for this compound in an aqueous solution?
Q4: What factors can influence the stability of this compound in an aqueous solution?
A4: The stability of maleate salts in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[4][5][6] It is crucial to control these variables in your experiments to ensure reproducible results.
Troubleshooting Guide
Issue: Precipitation is observed when preparing the aqueous solution.
-
Possible Cause: The solubility limit of this compound in the aqueous buffer has been exceeded.
-
Solution:
-
Ensure the final concentration of the organic solvent from the stock solution is as low as possible.
-
Try preparing a more dilute aqueous solution.
-
Consider adjusting the pH of your aqueous buffer, as the solubility of amine-containing compounds can be pH-dependent.[7]
-
Issue: Loss of compound activity or inconsistent results over time.
-
Possible Cause: Degradation of this compound in the aqueous solution.
-
Solution:
-
Prepare fresh aqueous solutions for each experiment.
-
If solutions must be stored, aliquot them and store them at -20°C or -80°C.
-
Perform a stability study under your specific experimental conditions to determine the rate of degradation (see Experimental Protocols section).
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | 3 mg/mL[1][2] |
| DMSO | 11 mg/mL[1][2] |
| Ethanol | 2.7 mg/mL[1][2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Aqueous Solution using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer.
1. Materials:
-
This compound
-
High-purity water
-
Buffer components (e.g., phosphate, TRIS)
-
Acids and bases for pH adjustment (e.g., HCl, NaOH)
-
HPLC-grade acetonitrile and methanol
-
HPLC system with a UV detector
-
C18 HPLC column
2. Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mg/mL).
-
Prepare the desired aqueous buffer at the target pH.
-
Spike the aqueous buffer with the this compound stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is low (typically <1%).
3. Stability Study (Forced Degradation):
-
To understand potential degradation pathways, expose the aqueous solution to various stress conditions, such as:
-
Acidic Hydrolysis: Adjust the pH to acidic conditions (e.g., pH 1-2 with HCl) and incubate at an elevated temperature (e.g., 60°C).[5][6]
-
Basic Hydrolysis: Adjust the pH to basic conditions (e.g., pH 12-13 with NaOH) and incubate.[5][6]
-
Oxidative Degradation: Add a small amount of hydrogen peroxide (e.g., 3%) and incubate.[5]
-
Photostability: Expose the solution to UV light.[5]
-
Thermal Stress: Incubate the solution at elevated temperatures.[5]
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent this compound peak from any potential degradation products.[8]
-
A typical starting point would be a C18 column with a mobile phase gradient of acetonitrile and water (with a pH modifier like formic acid or a buffer).
-
Inject the samples from the stability study and monitor the peak area of this compound and the appearance of any new peaks.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
References
- 1. This compound salt solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. U-101958 マレイン酸塩 solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. medkoo.com [medkoo.com]
- 4. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US10035788B2 - Maleate salts of (E)-N-{4[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl}-4-(dimethylamino)-2-butenamide and crystalline forms thereof - Google Patents [patents.google.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: U-101958 Maleate and Sigma-1 Receptor Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of U-101958 maleate on sigma-1 (σ1) receptors. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate accurate experimental design and interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the investigation of this compound's interaction with sigma-1 receptors.
Q1: I am using this compound as a selective dopamine D4 receptor antagonist, but I am observing unexpected results. Could this be due to off-target effects?
A1: Yes, it is highly probable. U-101958, while a potent dopamine D4 receptor ligand, also exhibits high affinity for the sigma-1 receptor. Studies have shown that [3H]U-101958 binds to sigma-1 receptor-like sites with a high affinity (Kd of 2-4 nM)[1]. This binding can lead to the modulation of various cellular processes independent of the dopamine D4 receptor, potentially confounding experimental outcomes.
Q2: How can I differentiate between the effects of U-101958 on dopamine D4 receptors and sigma-1 receptors in my experiments?
A2: To dissect the contribution of each receptor, consider the following strategies:
-
Use of a selective sigma-1 receptor antagonist: Pre-treatment with a selective sigma-1 receptor antagonist, such as BD-1063 or NE-100, should block the off-target effects of U-101958 on the sigma-1 receptor.
-
Employ a structurally different dopamine D4 antagonist: Compare the effects of U-101958 with another potent and selective D4 antagonist that has low affinity for the sigma-1 receptor.
-
Utilize cells or tissues with varying expression levels of D4 and sigma-1 receptors: Comparing responses in systems with high D4/low sigma-1 expression versus those with low D4/high sigma-1 expression can help isolate the receptor-specific effects.
-
Knockdown or knockout approaches: Using siRNA or CRISPR-Cas9 to reduce the expression of either the dopamine D4 or sigma-1 receptor will provide definitive evidence of the target responsible for the observed effects.
Q3: What are the potential functional consequences of U-101958 binding to sigma-1 receptors?
A3: While direct functional studies on U-101958 at sigma-1 receptors are limited, based on the known functions of sigma-1 receptors, its binding could lead to:
-
Modulation of intracellular calcium signaling: Sigma-1 receptors are known to regulate calcium mobilization from the endoplasmic reticulum[2][3]. U-101958 binding could therefore alter intracellular calcium dynamics.
-
Regulation of ion channel activity: Sigma-1 receptors modulate the function of various ion channels, including potassium and calcium channels[4][5][6]. Off-target binding of U-101958 could lead to changes in cellular excitability and ion homeostasis.
-
Alterations in cell signaling pathways: Sigma-1 receptors act as molecular chaperones and can influence a variety of signaling pathways[7][8][9].
Q4: I am performing a radioligand binding assay with [3H]U-101958 and observing high non-specific binding. What can I do to troubleshoot this?
A4: High non-specific binding can be a common issue in radioligand binding assays. Here are some troubleshooting steps:
-
Optimize blocking agents: The inclusion of agents like bovine serum albumin (BSA) in the assay buffer can help reduce non-specific binding to the assay tubes and filters.
-
Adjust incubation time and temperature: Shorter incubation times or lower temperatures may decrease non-specific binding, but ensure that specific binding still reaches equilibrium.
-
Optimize washing steps: Increase the number of washes and use ice-cold wash buffer to efficiently remove unbound radioligand without promoting dissociation of the specifically bound ligand.
-
Use appropriate concentration of competitor: For determining non-specific binding, use a high concentration of a known sigma-1 ligand (e.g., haloperidol or (+)-pentazocine) to saturate all specific binding sites.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its intended target (dopamine D4 receptor) and its off-target (sigma-1 receptor).
| Ligand | Receptor | Binding Affinity (Ki) | Reference |
| U-101958 | Dopamine D4 | ~7.9 nM | [8] |
| [3H]U-101958 | Sigma-1 | 2-4 nM (Kd) | [1] |
Note: The Ki for the dopamine D4 receptor was calculated from the reported pEC50 of 8.1.
Experimental Protocols
This section provides a detailed methodology for a key experiment to characterize the binding of U-101958 to sigma-1 receptors.
Protocol 1: Radioligand Competition Binding Assay for Sigma-1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor using a competition binding assay with a known sigma-1 radioligand, such as --INVALID-LINK---pentazocine.
Materials:
-
Cell membranes expressing sigma-1 receptors (e.g., from guinea pig brain or a suitable cell line like SK-N-MC)
-
--INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol)
-
This compound
-
Haloperidol (for determination of non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipette and other standard laboratory equipment
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 100-200 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Add 50 µL of assay buffer, 50 µL of --INVALID-LINK---pentazocine (at a final concentration near its Kd, e.g., 5 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: Add 50 µL of haloperidol (at a final concentration of 10 µM), 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane suspension.
-
Competition Binding: Add 50 µL of varying concentrations of this compound (e.g., from 0.1 nM to 10 µM), 50 µL of --INVALID-LINK---pentazocine, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding of --INVALID-LINK---pentazocine as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of U-101958 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Signaling Pathways & Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway.
Sigma-1 Receptor Signaling Pathway
References
- 1. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 2. The antidepressant-like effect induced by the sigma(1) (sigma(1)) receptor agonist igmesine involves modulation of intracellular calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor as regulator of neuronal intracellular Ca2+: clinical and therapeutic relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sigma-1 Receptor Plays a Negative Modulation on N-type Calcium Channel [frontiersin.org]
- 5. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with U-101958 maleate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with U-101958 maleate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is predominantly characterized as a selective dopamine D4 receptor antagonist.[1] However, its pharmacological profile is more complex, and it can exhibit partial or even full agonist activity under certain experimental conditions.
Q2: I observe agonist-like effects with this compound in my assay, but it's described as an antagonist. Is this expected?
This is a documented "unexpected" result. In some cellular systems, such as HEK293 cells expressing the human recombinant D4.4 receptor, this compound can behave as a full agonist, inhibiting forskolin-stimulated cyclic AMP (cAMP) accumulation with a potency similar to dopamine.[2] This agonist activity can be influenced by the level of receptor expression in the chosen cell line.
Q3: Are there any known off-target effects for this compound?
Yes, this compound has been shown to bind with high affinity to the sigma-1 receptor.[3] This interaction could contribute to unexpected pharmacological effects in both in vitro and in vivo experiments. Therefore, it is crucial to consider potential sigma-1 receptor-mediated effects when interpreting your data.
Q4: What is the solubility of this compound?
This compound salt is soluble in water (at 3 mg/mL), ethanol (at 2.7 mg/mL), and DMSO (at 11 mg/mL).[1]
Troubleshooting Guide
Issue 1: Contradictory results between binding affinity and functional assays.
-
Question: My radioligand binding assay indicates this compound is a potent D4 antagonist, but my functional assay (e.g., cAMP accumulation) shows agonist activity. Why is there a discrepancy?
-
Answer: This is a key challenge with U-101958. The compound's functional activity is highly dependent on the experimental system.
-
Partial/Full Agonism: In systems with high receptor expression or specific receptor subtypes (like D4.4), U-101958 can act as an agonist.[2]
-
Troubleshooting Steps:
-
Characterize Your System: Determine the D4 receptor subtype and expression level in your cell line. High expression levels can favor agonist activity for some ligands.
-
Use a Neutral Antagonist: To confirm that the observed effect is D4-mediated, try to antagonize the U-101958-induced response with a known neutral D4 antagonist that has no intrinsic activity.
-
Vary Assay Conditions: Modifying assay parameters such as incubation time and cell density can sometimes modulate the observed functional response.
-
-
Issue 2: Unexpected physiological or behavioral effects in in vivo studies.
-
Question: I'm observing unexpected behavioral or physiological responses in my animal model that don't seem to be related to D4 receptor antagonism. What could be the cause?
-
Answer: These effects could be due to the off-target activity of U-101958 at the sigma-1 receptor.
-
Troubleshooting Steps:
-
Consult Sigma-1 Literature: Research the known physiological roles of sigma-1 receptor modulation to see if they align with your observed effects.
-
Use a Selective Sigma-1 Ligand: To investigate the involvement of the sigma-1 receptor, conduct parallel experiments with a selective sigma-1 receptor agonist or antagonist to see if you can replicate or block the unexpected effects.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may only appear at higher concentrations of U-101958.
-
-
Issue 3: High variability or poor reproducibility in experimental results.
-
Question: I am experiencing high variability in my results when using this compound. What are some potential causes?
-
Answer: High variability can stem from several factors related to compound handling and experimental setup.
-
Troubleshooting Steps:
-
Solubility Issues: Ensure that this compound is fully dissolved in your chosen solvent and that the final concentration in your assay medium does not exceed its solubility limit, which could lead to precipitation.
-
Compound Stability: Prepare fresh stock solutions and dilutions of this compound for each experiment to avoid degradation.
-
Cell Line Stability: If using a recombinant cell line, ensure consistent passage number and receptor expression levels, as these can influence the functional response to U-101958.
-
-
Data Presentation
Table 1: Pharmacological Profile of U-101958
| Parameter | Receptor/Assay | Value | Species/Cell Line | Reference |
| pEC50 (Agonism) | Dopamine D4.4 | 8.7 ± 0.3 | Human (HEK293) | [2] |
| Emax (Agonism) | Dopamine D4.4 | Full agonist (compared to dopamine) | Human (HEK293) | [2] |
| Binding Affinity | Sigma-1 Receptor | High | Human (Cerebellum, SK-N-MC cells) | [3] |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Dopamine D4 Receptor
This protocol provides a general framework for determining the binding affinity (Ki) of this compound for the dopamine D4 receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the D4 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a selective D4 radioligand (e.g., [³H]-Spiperone), and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a non-labeled D4 antagonist (e.g., 10 µM Haloperidol).
-
Competition: Add membrane preparation, radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Functional Assay
This protocol outlines a method to assess the functional activity of this compound on D4 receptor-mediated adenylyl cyclase inhibition.
-
Cell Culture and Plating:
-
Culture cells stably expressing the dopamine D4 receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free medium or a suitable assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add varying concentrations of this compound to the wells. For antagonist mode, pre-incubate with U-101958 before adding a D4 agonist.
-
Stimulate adenylyl cyclase with forskolin.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a suitable method, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Luminescence-based assays
-
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of this compound.
-
Calculate the EC50 (for agonist activity) or IC50 (for antagonist activity) from the curves.
-
Mandatory Visualization
Caption: Dual signaling pathways of this compound.
References
Technical Support Center: Optimizing U-101958 Maleate Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of U-101958 maleate in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound is a selective ligand for the dopamine D4 receptor (D4DR), acting as an antagonist with a reported IC50 of 2.7 nM.[1] It has also been shown to behave as an agonist in HEK-293 cells expressing the human recombinant D4.4 receptor.[1] Additionally, this compound binds with high affinity to the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum (ER).[2]
Q2: What are the known signaling pathways affected by this compound's targets?
This compound's effects are mediated through its interaction with the dopamine D4 and sigma-1 receptors.
-
Dopamine D4 Receptor (D4DR): As a G protein-coupled receptor (GPCR), the D4DR can couple to various G proteins, leading to the modulation of downstream signaling cascades. These can include the inhibition of adenylyl cyclase, regulation of calcium (Ca2+) and potassium (K+) channels, and activation of the mitogen-activated protein kinase (MAPK) pathway.[3]
-
Sigma-1 Receptor (σ1R): The sigma-1 receptor is a chaperone protein at the ER that plays a role in regulating cellular stress responses. It modulates calcium signaling through the IP3 receptor and is involved in the unfolded protein response (UPR) to mitigate ER stress.[4][5] It can interact with various ion channels, kinases, and other receptors.[6]
Q3: What is a recommended starting concentration for this compound in a new cell line?
Due to the high potency of this compound (IC50 = 2.7 nM), it is recommended to start with a low nanomolar concentration range and perform a dose-response experiment. A suggested starting range is 1 nM to 1 µM. The optimal concentration will be dependent on the specific cell line, the expression level of the target receptors, the assay endpoint, and the incubation time.
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, ethanol, and water.[7] For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO.
| Solvent | Solubility |
| DMSO | 11 mg/mL |
| Water | 3 mg/mL |
| Ethanol | 2.7 mg/mL |
Data from Sigma-Aldrich product information.[7]
To prepare a 10 mM stock solution in DMSO:
-
Weigh out a precise amount of this compound powder. The molecular weight is 455.55 g/mol .[5]
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Gently vortex or sonicate at room temperature until the compound is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or No Effect of this compound | Degraded compound | Use a fresh aliquot of the stock solution. Ensure proper storage conditions (-20°C or -80°C, protected from light). |
| Inaccurate concentration | Verify calculations for stock solution and final dilutions. Calibrate pipettes. | |
| Low receptor expression | Confirm the expression of dopamine D4 and/or sigma-1 receptors in your cell line using techniques like qPCR or Western blotting. | |
| Cell passage number | Use cells within a consistent and low passage number range to avoid phenotypic drift.[8] | |
| Cell Death or Cytotoxicity | Concentration is too high | Perform a dose-response experiment to determine the cytotoxic threshold using a cell viability assay (e.g., MTT, trypan blue).[8] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%.[1][8] | |
| Precipitation of Compound in Media | Low aqueous solubility | Prepare intermediate dilutions in a suitable buffer before adding to the final media. Ensure the final solvent concentration is low.[1] |
| Media components interaction | Visually inspect the media for any precipitation after adding the compound. If observed, consider using a different formulation of media. | |
| Off-Target Effects | High concentration | Use the lowest effective concentration determined from your dose-response curve. |
| Compound promiscuity | To confirm the observed phenotype is due to on-target effects, consider using a structurally different antagonist for the same target or using siRNA/shRNA to knock down the target receptor.[8] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve and Cell Viability Assay
This protocol outlines the steps to determine the optimal non-toxic concentration range of this compound for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 1 µM down to 1 nM, including a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Perform a cell viability assay, such as MTT or a commercially available kit, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the concentration range that does not induce significant cytotoxicity.
Protocol 2: Western Blotting to Assess Downstream Signaling
This protocol provides a general method to assess the effect of this compound on a downstream signaling pathway, such as the MAPK pathway (pERK).
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells if necessary, then pre-incubate with the determined optimal concentration of this compound or vehicle for a suitable time (e.g., 2 hours).[8]
-
Stimulation: If applicable, stimulate the cells with an agonist for the dopamine D4 receptor or another relevant stimulus for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., pERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of the phosphorylated protein to the total protein and the loading control.
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
- 8. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
Technical Support Center: U-101958 Maleate In Vivo Dosing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using U-101958 maleate in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective dopamine D4 receptor antagonist.[1] The dopamine D4 receptor is a G protein-coupled receptor expressed in brain regions like the prefrontal cortex and hippocampus, and it is involved in cognitive and emotional processes. By blocking the D4 receptor, this compound can modulate dopaminergic signaling. It has also been reported to have a high affinity for the sigma-1 receptor, which may contribute to its overall pharmacological profile.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in several common laboratory solvents. The table below summarizes its solubility.
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~11 mg/mL |
| Ethanol | ~2.7 mg/mL |
| Water | ~3 mg/mL |
Data compiled from publicly available information.
For in vivo studies, a stock solution in DMSO is often prepared first and then diluted with a physiologically compatible vehicle.
Q3: What is a recommended vehicle for in vivo administration of this compound?
While specific vehicle formulations for this compound are not widely published, a common practice for similar compounds administered to rodents is to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a sterile isotonic solution. A recommended starting formulation is 20-30% DMSO in 0.9% saline . It is crucial to perform a small-scale pilot test to ensure the final formulation is a clear solution and does not precipitate upon standing.
Troubleshooting In Vivo Dosing
Problem: My this compound solution is precipitating after dilution with saline.
Precipitation can occur when a drug dissolved in a strong organic solvent like DMSO is introduced into an aqueous environment. Here are some steps to troubleshoot this issue:
-
Decrease the final concentration: The most straightforward solution is to lower the concentration of this compound in the final dosing solution.
-
Optimize the vehicle composition:
-
Increase the percentage of co-solvent: If using a DMSO/saline mixture, you can try increasing the DMSO concentration. However, be mindful of the potential toxicity of DMSO at higher concentrations. For most rodent studies, the final concentration of DMSO should be kept as low as possible.
-
Add a surfactant or cyclodextrin: Including excipients like Tween 80 (e.g., 0.5-5%) or a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
-
-
Adjust the pH: The solubility of this compound may be pH-dependent. Adjusting the pH of the vehicle with a biocompatible buffer may improve solubility. This should be done cautiously and with consideration of the administration route.
-
Sonication: Gentle warming and sonication of the solution during preparation can help to dissolve the compound and prevent immediate precipitation. However, ensure that the compound is stable under these conditions.
Problem: I am observing adverse effects in my animals after dosing.
Adverse effects can be related to the compound's pharmacology, the vehicle, or the administration procedure.
-
Vehicle Toxicity: High concentrations of DMSO can cause local irritation, inflammation, or hemolysis, especially with intravenous administration. If you suspect vehicle toxicity, reduce the concentration of the organic co-solvent or try an alternative vehicle.
-
Compound-Related Effects: this compound is a dopamine D4 receptor antagonist and may have dose-dependent effects on behavior and physiology. In a study with rats, U-101958 was shown to dose-dependently inhibit motor hyperactivity.[1] It is advisable to start with a low dose and perform a dose-escalation study to determine the optimal therapeutic window with minimal side effects.
-
Administration Route: The route of administration (e.g., intraperitoneal, intravenous, oral) can significantly impact the pharmacokinetic profile and potential for local irritation. Ensure that the chosen route is appropriate for the experimental question and that the injection volume and speed are within recommended guidelines for the specific animal model.
Experimental Protocols & Visualizations
General Protocol for In Vivo Dosing Preparation
This protocol provides a general workflow for preparing this compound for in vivo administration.
Caption: A general workflow for preparing this compound for in vivo dosing.
Signaling Pathway of Dopamine D4 Receptor Antagonism
The primary mechanism of action of this compound is the blockade of the dopamine D4 receptor.
Caption: Simplified signaling pathway of dopamine D4 receptor antagonism by this compound.
Troubleshooting Logic for Formulation Issues
This diagram outlines a logical approach to troubleshooting common formulation problems.
Caption: A decision tree for troubleshooting precipitation issues during formulation.
References
Technical Support Center: U-101958 Maleate Salt Solid Form Stability
This technical support center provides guidance on the solid-form stability of U-101958 maleate salt for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues and questions.
Disclaimer: Specific quantitative stability data and established degradation pathways for this compound are limited in publicly available literature. The information provided here is based on general knowledge of maleate salt stability and data from analogous compounds. Researchers should always perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound salt?
A1: To ensure the stability of solid this compound salt, it is recommended to store the compound in a tightly closed container in a dry place. The product is chemically stable under standard ambient conditions (room temperature).[1]
Q2: What are the physical and chemical properties of this compound salt?
A2: this compound salt is an off-white solid. It is soluble in water (at 3 mg/mL), ethanol (2.7 mg/mL), and DMSO (11 mg/mL).[2] The compound is a selective D₄ dopamine receptor antagonist.[2]
Q3: What are potential degradation pathways for maleate salts in solid form?
A3: While specific degradation pathways for this compound have not been detailed in the available literature, other maleate salts have been shown to be susceptible to certain degradation mechanisms. These include:
-
Hydrolysis: The ester bond in some maleate compounds can be prone to hydrolysis, especially in the presence of moisture.[3]
-
Cyclization: Some maleate salts, like enalapril maleate, can undergo intramolecular cyclization to form diketopiperazine derivatives, which can be influenced by microenvironmental pH.[3][4]
-
Oxidation: Although less common for the maleate moiety itself, the active pharmaceutical ingredient can be susceptible to oxidation.
-
Conversion to Free Base: In tablet formulations, maleate salts of basic drugs can convert to their free base form, which may be more volatile or prone to degradation. This can be influenced by the microenvironmental pH of the formulation.[5]
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), is the most common and reliable way to assess the stability of a drug substance.[6][7] This involves developing a method that can separate the intact drug from any potential degradation products. Forced degradation studies are used to generate these degradation products and demonstrate the specificity of the method.[6][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color, clumping) | Exposure to moisture, light, or elevated temperature. | Store the compound in a desiccator, protected from light, and at the recommended temperature. Evaluate the purity of the sample using a suitable analytical method. |
| Decreased potency or unexpected experimental results | Chemical degradation of the compound. | Perform a purity check using an analytical method like HPLC. If degradation is confirmed, obtain a new batch of the compound and ensure proper storage conditions are maintained. |
| Inconsistent results between different batches | Variability in the initial purity or stability of the batches. | Qualify each new batch of this compound upon receipt by performing an initial purity analysis. Monitor the stability of each batch over time. |
| Poor peak shape or additional peaks in HPLC analysis | Degradation of the sample in the analytical solvent or on the column. | Ensure the mobile phase and sample diluent are compatible with the compound. Investigate the stability of the compound in the chosen analytical solvent over the typical analysis time. |
Experimental Protocols
Protocol 1: General Forced Degradation Study for a Maleate Salt
This protocol outlines a general approach for conducting forced degradation studies, which are essential for developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of the maleate salt in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with an appropriate amount of 0.1 M sodium hydroxide, and dilute to the final concentration with the mobile phase.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature or heat gently (e.g., 60°C) for a specified period. Cool, neutralize with an appropriate amount of 0.1 M hydrochloric acid, and dilute to the final concentration.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light. Dilute to the final concentration.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for a specified period. Also, expose a solution of the drug to the same temperature.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV and visible light (according to ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a photodiode array (PDA) detector to check for peak purity.
Protocol 2: Example of a Stability-Indicating RP-HPLC Method for a Maleate Salt
This is an illustrative example based on methods developed for other maleate salts and should be optimized for this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 210-300 nm). A PDA detector is recommended to monitor for co-eluting peaks.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for a maleate salt.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. U-101958 マレイン酸塩 solid | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Proposal of a new degradation mechanism of enalapril maleate and improvement of enalapril maleate stability in tablet formulation with different stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of the maleate salt of a basic drug by adjustment of microenvironmental pH in solid dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. Study of forced degradation behavior of enalapril maleate by LC and LC-MS and development of a validated stability-indicating assay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-101958 Maleate Blood-Brain Barrier Permeability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential of U-101958 maleate to cross the blood-brain barrier (BBB). As a dopamine D4 and sigma-1 receptor ligand, understanding the central nervous system (CNS) penetration of this compound is critical for assessing its therapeutic potential for neurological and psychiatric disorders.[1]
Frequently Asked Questions (FAQs)
Q1: What is the first step to assess the blood-brain barrier penetration potential of this compound?
A1: The initial step involves a combination of in silico prediction and in vitro assays. In silico models can predict passive diffusion based on the molecule's physicochemical properties.[2] Following this, in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA)-BBB, can provide an initial experimental measure of passive permeability.[3]
Q2: Which in vivo methods are considered the gold standard for determining BBB penetration?
A2: In vivo methods such as intravenous injection followed by brain and plasma concentration analysis, brain perfusion, and microdialysis are considered definitive for assessing BBB penetration.[4] Microdialysis is particularly advantageous as it allows for continuous monitoring of unbound drug concentrations in the brain and blood of a freely moving animal.[4]
Q3: What key parameters should be calculated from in vivo studies?
A3: The primary parameters to determine are the brain-to-plasma concentration ratio (Kp), the unbound brain-to-plasma concentration ratio (Kp,uu), and the unbound fraction in brain (fu,brain) and plasma (fu,plasma).[5][6][7] Kp,uu is the most critical parameter as it describes the unbound drug concentration in the brain relative to the blood at equilibrium, reflecting the net effect of passive permeability and active transport.[7]
Q4: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB?
A4: You can use in vitro cell-based assays with cells overexpressing specific transporters, such as MDR1-MDCKII cells for P-gp.[3] In vivo, studies can be conducted in wild-type mice and mice lacking P-gp and/or Breast Cancer Resistance Protein (Bcrp) to observe differences in brain accumulation of the compound.[8] An increase in the brain-to-plasma ratio in transporter-deficient mice would indicate that this compound is a substrate.
Troubleshooting Guides
Guide 1: Inconsistent Results in In Vitro BBB Permeability Assays (e.g., PAMPA-BBB, Cell-based Transwell Assays)
| Potential Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell monolayer integrity; Bubbles trapped under the membrane; Pipetting errors. | Ensure consistent cell seeding density and culture conditions. Inspect for bubbles before starting the assay. Use calibrated pipettes and consistent technique. |
| Low permeability for control compounds expected to be highly permeable | Cell monolayer is too thick or has too many passages; Incorrect buffer pH affecting compound ionization. | Optimize cell seeding density and use cells within a defined passage number range. Verify the pH of all buffers and solutions. |
| High permeability for control compounds expected to be impermeable | Poor cell monolayer integrity (leaky tight junctions); Contamination of cell cultures. | Perform a transepithelial electrical resistance (TEER) measurement to confirm monolayer integrity before and after the experiment. Regularly test for mycoplasma contamination. |
| Compound precipitates in solution | Poor solubility of this compound in the assay buffer. | Determine the solubility of this compound in the assay buffer beforehand. Consider using a co-solvent (e.g., DMSO) at a low, non-toxic concentration. |
Guide 2: High Variability in In Vivo Brain-to-Plasma Ratio (Kp) Studies
| Potential Issue | Possible Cause | Recommended Solution |
| High standard deviation in brain and plasma concentrations across animals | Inconsistent dosing; Variable timing of sample collection; Contamination of brain tissue with blood. | Use precise dosing techniques (e.g., intravenous administration via a catheter). Strictly adhere to the designated time points for sample collection. Thoroughly perfuse the brain with saline before harvesting to remove residual blood.[9] |
| Unexpectedly low brain concentrations | Rapid metabolism of the compound; High plasma protein binding; Active efflux at the BBB. | Characterize the in vitro metabolic stability of this compound in plasma and liver microsomes.[8] Measure the fraction of unbound drug in plasma.[3] Conduct studies in P-gp/Bcrp knockout animals to investigate active efflux.[8] |
| Kp value changes significantly with time | The drug has not reached steady-state distribution between the brain and plasma. | Measure brain and plasma concentrations at multiple time points to determine when equilibrium is reached. Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) using the area under the curve (AUC) for both compartments.[7] |
Quantitative Data Summary Tables
The following tables are templates for summarizing the data you will generate during your experimental investigation of this compound's BBB penetration.
Table 1: In Vitro BBB Permeability and Efflux Potential of this compound
| Assay | Parameter | Result for this compound | Positive Control | Negative Control |
| PAMPA-BBB | Pe (10-6 cm/s) | [Experimental Value] | Propranolol | Atenolol |
| MDR1-MDCKII | Efflux Ratio (B-A/A-B) | [Experimental Value] | Verapamil | Propranolol |
| Plasma Protein Binding | Unbound Fraction (fu,plasma) | [Experimental Value] | Warfarin | - |
| Brain Tissue Binding | Unbound Fraction (fu,brain) | [Experimental Value] | - | - |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value (Mean ± SD) | Units |
| Dose | [Experimental Value] | mg/kg |
| Route of Administration | [e.g., Intravenous] | - |
| AUCplasma | [Experimental Value] | ngh/mL |
| AUCbrain | [Experimental Value] | ngh/g |
| Kp (AUCbrain / AUCplasma) | [Calculated Value] | - |
| Kp,uu (Kp * fu,plasma / fu,brain) | [Calculated Value] | - |
Experimental Protocols
Protocol 1: In Vivo Brain Homogenate and Plasma Sampling for Kp Determination
-
Animal Dosing: Administer this compound to a cohort of rodents (e.g., Sprague-Dawley rats) at a predetermined dose and route (e.g., 5 mg/kg, intravenous).
-
Time Points: At specified time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours), anesthetize a subset of animals.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 10,000 x g for 10 minutes at 4°C to separate the plasma.[9] Store plasma at -80°C until analysis.
-
Brain Perfusion: Immediately following blood collection, perform a transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.[9]
-
Brain Harvesting: Excise the brain, rinse with cold saline, blot dry, and record the weight.[9]
-
Homogenization: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Sample Analysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Calculation: Calculate the brain-to-plasma concentration ratio (Kp) for each time point by dividing the concentration in the brain (ng/g) by the concentration in plasma (ng/mL).
Protocol 2: Equilibrium Dialysis for Plasma and Brain Tissue Binding
-
Apparatus Setup: Prepare a commercially available equilibrium dialysis apparatus with semi-permeable membranes (e.g., with a molecular weight cutoff of 12-14 kDa).
-
Sample Preparation:
-
Plasma: Spike pooled rodent plasma with this compound at a known concentration.
-
Brain Homogenate: Use the brain homogenate prepared in Protocol 1.
-
-
Dialysis: Pipette the plasma or brain homogenate into one chamber of the dialysis cell and an equal volume of protein-free buffer into the other chamber.
-
Incubation: Incubate the apparatus at 37°C on a shaking platform for a sufficient duration to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect samples from both chambers.
-
Analysis: Analyze the concentration of this compound in the buffer-only chamber and the plasma/brain homogenate chamber using LC-MS/MS.
-
Calculation: Calculate the unbound fraction (fu) using the formula: fu = Cbuffer / Cmatrix, where Cbuffer is the concentration in the buffer chamber and Cmatrix is the concentration in the plasma or brain homogenate chamber.
Visualizations
Caption: Workflow for assessing the blood-brain barrier penetration of this compound.
Caption: Troubleshooting logic for unexpectedly low brain concentrations in vivo.
References
- 1. amsbio.com [amsbio.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical and Biological Methods for Probing the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of plasma and brain unbound fractions to assess the extent of brain distribution of 34 drugs: comparison of unbound concentration ratios to in vivo p-glycoprotein efflux ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico prediction of brain exposure: drug free fraction, unbound brain to plasma concentration ratio and equilibrium half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. Video: An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers [jove.com]
Validation & Comparative
A Comparative Guide to U-101958 Maleate and L-745,870 in Dopamine D4 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied dopamine D4 receptor ligands: U-101958 maleate and L-745,870. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate compound for their specific investigative needs.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in neuroscience research and drug development, particularly for its potential role in neuropsychiatric disorders. This compound and L-745,870 are two critical tool compounds that have been instrumental in elucidating the function of the D4 receptor. While both exhibit high affinity for the D4 receptor, their selectivity profiles and functional activities show important distinctions.
In Vitro Binding Profile: A Quantitative Comparison
Both this compound and L-745,870 demonstrate high affinity for the human dopamine D4 receptor. However, their selectivity over other dopamine receptor subtypes, particularly D2 and D3, varies. The following tables summarize the binding affinities (Ki, nM) of these compounds from various studies.
Table 1: Binding Affinity (Ki, nM) of this compound at Dopamine Receptors
| Receptor Subtype | Reported Ki (nM) |
| Dopamine D4 | 2.7[1] |
| Dopamine D2 | >1000 |
| Dopamine D3 | >1000 |
Table 2: Binding Affinity (Ki, nM) of L-745,870 at Dopamine Receptors
| Receptor Subtype | Reported Ki (nM) |
| Dopamine D4 | 0.43[2][3][4] |
| Dopamine D2 | 960[3][4] |
| Dopamine D3 | 2300[3][4] |
Note: Ki values can vary between studies due to different experimental conditions.
Functional Activity: Antagonism and Partial Agonism
While initially characterized as D4 receptor antagonists, subsequent research has revealed a more complex functional profile for both this compound and L-745,870. Their activity can be influenced by the cellular context, particularly the density of D4 receptor expression. In some systems, they exhibit partial agonist activity.
A key study directly compared the functional activity of these compounds in Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293 cells stably expressing the human D4.4 receptor subtype. The functional response was measured as the inhibition of forskolin-stimulated cAMP accumulation.
Table 3: Functional Activity of this compound and L-745,870 in CHO-D4.4 Cells
| Compound | Emax (% inhibition of forskolin-stimulated cAMP) | pEC50 | Relative Efficacy (vs. Dopamine) |
| Dopamine | 56 ± 1% | 7.4 ± 0.1 | 100% |
| This compound | 39 ± 7% (of dopamine's Emax) | 8.1 ± 0.3 | ~39% |
| L-745,870 | No detectable agonist effect | - | - |
| This compound (High D4 density) | 53 ± 6% | - | Doubled |
| L-745,870 (High D4 density) | 39 ± 3% | 8.6 ± 0.2 | 49% |
Data from Gazi et al., 1999.[2][5] High D4 density was induced by treatment with sodium butyrate.
Table 4: Functional Activity of this compound and L-745,870 in HEK293-D4.4 Cells
| Compound | Relative Efficacy (vs. Dopamine) |
| This compound | 93% |
| L-745,870 | 71% |
Data from Gazi et al., 1998, as cited in Gazi et al., 1999.[2]
These findings highlight that in systems with high receptor expression, both compounds can act as partial agonists. L-745,870 appears to require a higher receptor density to exhibit agonism compared to this compound.
Signaling Pathway and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Dopamine D4 receptor signaling pathway.
Caption: Experimental workflows for binding and functional assays.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a representative method for determining the binding affinity of this compound and L-745,870 for the D4 receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]spiperone at a concentration near its Kd for the D4 receptor), and a range of concentrations of the unlabeled competitor compound (this compound or L-745,870).
-
For determination of non-specific binding, use a high concentration of a non-radiolabeled D4 antagonist (e.g., 10 µM haloperidol).
-
Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the competitor.
-
Plot the specific binding as a percentage of the binding in the absence of the competitor against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Accumulation)
This protocol is a representative method for assessing the functional activity of this compound and L-745,870 at the D4 receptor.
-
Cell Culture and Plating:
-
Culture cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) in appropriate growth medium.
-
Seed the cells into 24- or 96-well plates and allow them to adhere and grow to a suitable confluency.
-
-
Functional Assay:
-
Wash the cells with serum-free medium or a suitable assay buffer (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of the test compound (this compound or L-745,870) for a short period (e.g., 15-30 minutes) at 37°C. Include a control with vehicle only.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator, typically 1-10 µM) to induce cAMP production. The test compound will be present during this stimulation.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the reaction by aspirating the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.
-
-
cAMP Measurement:
-
Measure the intracellular cAMP concentration in the cell lysates using a competitive immunoassay-based kit (e.g., ELISA, HTRF, or AlphaScreen). These kits typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific antibody.
-
Generate a standard curve with known concentrations of cAMP to quantify the amount of cAMP in the samples.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the test compound concentration.
-
For agonists/partial agonists, determine the Emax (maximum inhibition of forskolin-stimulated cAMP levels) and the pEC50 (-log of the molar concentration that produces 50% of the maximum effect) by non-linear regression.
-
For antagonists, perform the assay in the presence of a fixed concentration of a D4 agonist and determine the ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Conclusion
Both this compound and L-745,870 are valuable tools for studying the dopamine D4 receptor. L-745,870 offers very high affinity and excellent selectivity for the D4 receptor over D2 and D3 subtypes, making it a preferred choice for studies requiring precise D4 receptor antagonism. This compound is also a highly selective D4 ligand. The choice between these compounds may also depend on the desired functional outcome, as their capacity for partial agonism, particularly in systems with high receptor expression, is a critical consideration. Researchers should carefully consider the binding profiles, functional activities, and the specific conditions of their experimental system when selecting between these two important pharmacological agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Receptor density as a factor governing the efficacy of the dopamine D4 receptor ligands, L-745,870 and U-101958 at human recombinant D4.4 receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 4. Dopamine D4 ligands and models of receptor activation: 2-(4-pyridin-2-ylpiperazin-1-ylmethyl)-1H-benzimidazole and related heteroarylmethylarylpiperazines exhibit a substituent effect responsible for additional efficacy tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor density as a factor governing the efficacy of the dopamine D4 receptor ligands, L-745,870 and U-101958 at human recombinant D4.4 receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of U-101958 Maleate and Clozapine: A Guide for Researchers
This guide provides a detailed comparison of the pharmacological and functional effects of U-101958 maleate and the atypical antipsychotic drug, clozapine. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
Clozapine is an atypical antipsychotic agent renowned for its efficacy in treatment-resistant schizophrenia, albeit with a complex side-effect profile.[1] Its therapeutic actions are attributed to its interaction with a wide range of neurotransmitter receptors.[1][2] this compound, in contrast, is a research compound identified as a selective ligand for the dopamine D4 receptor, a key target implicated in the pathophysiology of schizophrenia and a receptor for which clozapine exhibits high affinity.[3][4][5] This guide will delineate the known characteristics of both compounds to facilitate a comparative understanding of their potential mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and clozapine, focusing on their receptor binding affinities and functional activities.
Table 1: Receptor Binding Affinity (Ki in nM)
| Receptor | This compound | Clozapine |
| Dopamine D4 | ~1.26 (pKi 8.9)[6] | 10-20[7][8] |
| Dopamine D2 | No significant affinity reported | 100-200[7][8] |
| Serotonin 5-HT2A | No significant affinity reported | 5-20[1] |
| Muscarinic M1 | No significant affinity reported | 1.9[9] |
| Adrenergic α1 | No significant affinity reported | 7[10] |
| Histamine H1 | No significant affinity reported | 1[10] |
| Sigma-1 | High affinity (Ki not specified)[11][12] | - |
Note: Ki values are approximate and can vary depending on the experimental conditions. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity
| Compound | Target Receptor | Functional Effect | Reported Efficacy | Reference |
| This compound | Dopamine D4.4 | Full Agonist (Inhibition of cAMP) | Emax similar to dopamine | [6] |
| This compound | Dopamine D4 | Antagonist (putative) | - | [3] |
| Clozapine | Multiple | Antagonist/Inverse Agonist | - | [1][2] |
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound to the dopamine D4 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-spiperone.
-
Test compound (e.g., this compound, clozapine).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]-spiperone.
-
For determining non-specific binding, a separate set of tubes is incubated with the radioligand and a high concentration of an unlabeled ligand (e.g., haloperidol).
-
The incubation is carried out at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition binding curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Accumulation
This protocol describes a method to assess the functional activity of a compound at the dopamine D4 receptor.[6]
Objective: To determine if a test compound acts as an agonist or antagonist at the dopamine D4 receptor by measuring its effect on cAMP levels.
Materials:
-
HEK293 cells expressing the human dopamine D4.4 receptor.
-
Forskolin.
-
Test compound (e.g., this compound).
-
Dopamine (as a reference agonist).
-
cAMP assay kit.
Procedure:
-
Seed the HEK293/D4 cells in appropriate culture plates.
-
Pre-incubate the cells with the test compound at various concentrations for a specified time.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Incubate for a further period.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
To test for antagonist activity, cells are co-incubated with the test compound and a known D4 agonist like dopamine.
-
Data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the proposed signaling pathway for this compound at the dopamine D4 receptor and the complex, multi-receptor signaling pathways of clozapine.
Caption: Proposed signaling pathway for this compound at the dopamine D4 receptor.
Caption: Simplified overview of clozapine's multi-receptor signaling pathways.
Experimental Workflow
The following diagram outlines a typical experimental workflow for comparing the in vivo effects of this compound and clozapine on dopamine release in the prefrontal cortex using microdialysis.
Caption: Experimental workflow for in vivo microdialysis.
Discussion and Conclusion
This comparative guide highlights the significant differences between this compound and clozapine. Clozapine's therapeutic efficacy is believed to stem from its complex polypharmacology, involving interactions with multiple receptor systems.[1][2] This broad receptor profile, however, also contributes to its significant side effects.[10]
This compound, on the other hand, is a highly selective ligand for the dopamine D4 receptor.[3][4] A critical point of contention is its functional activity. While initially proposed as a potential antipsychotic, suggesting an antagonist role, experimental evidence in a recombinant cell line demonstrates full agonist activity at the human D4.4 receptor.[3][6] This discrepancy is of paramount importance for its potential therapeutic application and warrants further investigation. If this compound acts as a D4 agonist in vivo, its effects would likely differ substantially from the D4 antagonism of clozapine.
The lack of in vivo data for this compound on key endpoints such as dopamine release in brain regions like the prefrontal cortex and on behavioral models predictive of antipsychotic activity, such as the conditioned avoidance response, represents a significant knowledge gap. Such studies would be crucial to elucidate its pharmacological profile and to draw more definitive comparisons with clozapine.
References
- 1. Unique Effects of Clozapine: A Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. Modulation of the clozapine structure increases its selectivity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The agonist activities of the putative antipsychotic agents, L-745,870 and U-101958 in HEK293 cells expressing the human dopamine D4.4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is clozapine selective for the dopamine D4 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decreased binding affinity of olanzapine and clozapine for human muscarinic receptors in intact clonal cells in physiological medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. amsbio.com [amsbio.com]
- 12. medkoo.com [medkoo.com]
U-101958 Maleate: A Comparative Guide for D4 Receptor Antagonism
For researchers in neuropharmacology and drug development, the dopamine D4 receptor represents a significant target for therapeutic intervention in psychiatric and neurological disorders. This guide provides a detailed comparison of U-101958 maleate with other notable D4 receptor antagonists, supported by experimental data to aid in the selection of appropriate research tools.
Overview of this compound
This compound is recognized as a high-affinity ligand for the dopamine D4 receptor.[1] However, its pharmacological profile is complex, exhibiting functional agonist activity in certain experimental systems.[1] This dual characteristic, along with a notable affinity for the sigma-1 receptor, necessitates a careful comparative analysis against other D4 antagonists.[2]
Quantitative Comparison of D4 Antagonists
The following tables summarize the binding affinities and functional potencies of this compound and its alternatives. It is important to note that data sourced from different studies may be subject to variations in experimental conditions.
Table 1: Direct Comparison of U-101958 and L-745,870
This table presents data from a single study, allowing for a direct comparison of binding affinity and functional activity in a consistent experimental setting.
| Compound | D4 Receptor Binding Affinity (pKi) | Functional Activity (cAMP Assay in HEK293/D4.4 cells) |
| U-101958 | 8.9 ± 0.1 | Full agonist (compared to dopamine)[3] |
| L-745,870 | 8.5 ± 0.1 | Partial agonist (71% efficacy of dopamine)[3] |
Table 2: Broader Comparison of D4 Antagonist Binding Affinities
This table compiles binding affinity data from various sources to provide a broader overview of the selectivity profiles of several key D4 antagonists.
| Compound | D4 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | Selectivity (D2/D4) |
| U-101958 | ~1.26 (pKi=8.9) | - | - | - |
| L-745,870 | 2.5 | >5000 | >5000 | >2000 |
| Sonepiprazole (U-101387) | 10 | >2000 | >2000 | >200[4] |
| Clozapine | - | - | - | ~2.8* |
| Raclopride | High | Low | Low | Low |
| S 18126 | 2.4 | 1300 | 1100 | ~542 |
Functional Activity Profile
A critical aspect of characterizing D4 receptor ligands is their functional activity. While often classified as an antagonist, U-101958 has demonstrated agonist properties in functional assays measuring the inhibition of cyclic AMP (cAMP) accumulation. In human embryonic kidney (HEK293) cells expressing the human D4.4 receptor, U-101958 acted as a full agonist, comparable to dopamine itself.[1][3] In contrast, L-745,870 behaved as a partial agonist in the same system.[3] Interestingly, in Chinese hamster ovary (CHO) cells, which have a lower D4 receptor density, U-101958 acted as a partial agonist, suggesting that its functional profile can be influenced by the cellular context and receptor expression levels.[5][6]
Off-Target Activity
A significant consideration for researchers using U-101958 is its high affinity for the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum.[2] Studies have shown that U-101958 binds to sigma-1 receptor-like sites with high affinity (Kd of 2-4 nM).[2] This off-target binding is an important factor to consider when interpreting experimental results, as sigma-1 receptor modulation can influence various cellular processes.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental protocols: radioligand binding assays and functional cAMP assays.
Radioligand Binding Assay Protocol
This method is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a specific radiolabeled ligand from the dopamine D4 receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [³H]spiperone).
-
Test compounds (e.g., this compound, L-745,870) at a range of concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional cAMP Assay Protocol
This assay is used to determine the functional activity of a compound (agonist or antagonist) at a G-protein coupled receptor that signals through the inhibition of adenylyl cyclase, such as the D4 receptor.
Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP (cAMP).
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).
-
Forskolin (an activator of adenylyl cyclase).
-
Test compounds (e.g., this compound, L-745,870) at a range of concentrations.
-
A dopamine receptor agonist (e.g., quinpirole) for antagonist testing.
-
cAMP detection kit (e.g., based on HTRF, AlphaScreen, or ELISA).
Procedure:
-
Agonist Mode: Cells are treated with varying concentrations of the test compound in the presence of forskolin. The ability of the compound to inhibit forskolin-stimulated cAMP accumulation is measured. A decrease in cAMP levels indicates agonist activity.
-
Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before the addition of a known D4 receptor agonist (e.g., quinpirole) and forskolin. The ability of the test compound to block the agonist-induced decrease in cAMP levels is measured. A reversal of the agonist's effect indicates antagonist activity.
-
cAMP levels are quantified using a suitable detection method.
-
Data are analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the dopamine D4 receptor signaling pathway and the experimental workflows.
Caption: Dopamine D4 receptor signaling pathway.
Caption: Workflows for binding and functional assays.
Conclusion
This compound is a high-affinity ligand for the dopamine D4 receptor, but its utility as a selective antagonist is complicated by its demonstrated agonist activity in functional assays and its significant off-target binding to the sigma-1 receptor. For studies requiring a pure D4 antagonist with high selectivity over other dopamine receptor subtypes, alternatives such as L-745,870 or Sonepiprazole (U-101387) may be more suitable, although L-745,870 also exhibits partial agonism. The choice of compound will ultimately depend on the specific experimental goals and the importance of minimizing potential confounding effects from agonist activity and off-target interactions. Researchers should carefully consider the data presented in this guide and consult the primary literature to make an informed decision.
References
- 1. The agonist activities of the putative antipsychotic agents, L-745,870 and U-101958 in HEK293 cells expressing the human dopamine D4.4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The agonist activities of the putative antipsychotic agents, L-745,870 and U-101958 in HEK293 cells expressing the human dopamine D4.4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor density as a factor governing the efficacy of the dopamine D4 receptor ligands, L-745,870 and U-101958 at human recombinant D4.4 receptors expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor density as a factor governing the efficacy of the dopamine D4 receptor ligands, L-745,870 and U-101958 at human recombinant D4.4 receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity Profile of U-101958 Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of U-101958 maleate with dopamine and other neurotransmitter receptors. This compound is recognized as a potent ligand for the dopamine D4 receptor, exhibiting partial agonist activity.[1] Understanding its broader interaction profile is crucial for elucidating its pharmacological effects and potential therapeutic applications. This document summarizes key binding affinity data, details experimental methodologies for receptor binding assays, and visualizes relevant biological pathways to offer a clear and objective comparison.
Quantitative Analysis of Receptor Binding Affinity
To facilitate a direct comparison of this compound's affinity for various receptors, the following table summarizes its equilibrium dissociation constants (Ki) for human dopamine receptor subtypes. The data is compiled from radioligand binding assays.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) |
| Dopamine D4.4 | [3H]-Spiperone | HEK293 cells | ~1.26 (pKi = 8.9)[1] |
Note: A comprehensive binding profile for this compound across a wider range of dopamine (D1, D2, D3, D5) and serotonin receptor subtypes was not available in the public domain at the time of this publication. The provided data is specific to the human dopamine D4.4 receptor.
Experimental Protocols
The determination of binding affinities (Ki values) is predominantly achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols used in such studies.
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human dopamine receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]-Spiperone for D4 receptors).
-
Test Compound: this compound.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing ions and other additives to optimize binding.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
Glass Fiber Filters: To separate bound from unbound radioligand.
-
Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Membrane Preparation:
-
Cultured cells expressing the target receptor are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Competitive Binding Assay:
-
A series of dilutions of the test compound (this compound) are prepared.
-
In a multi-well plate, the following are added to each well in a final volume of typically 200-500 µL:
-
A fixed concentration of the radioligand.
-
Varying concentrations of the test compound.
-
The prepared cell membranes.
-
-
Control wells are included for:
-
Total Binding: Contains membranes and radioligand only (no test compound).
-
Non-specific Binding: Contains membranes, radioligand, and a high concentration of a known, non-radiolabeled ligand to saturate the receptors.
-
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a vacuum manifold. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are quickly washed with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The radioactivity on each filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specifically bound radioligand is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Processes
To provide a clearer understanding of the experimental workflow and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
Confirming U-101958 Maleate Activity in a New Experimental Model: A Comparative Guide
This guide provides a comprehensive comparison of the dopamine D4 receptor antagonist, U-101958 maleate, with an alternative compound, L-745,870. The activity of this compound is confirmed in a newly designed experimental model, with supporting data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Analysis of D4 Receptor Antagonists
This compound is a selective dopamine D4 receptor (D4DR) ligand.[1] To validate its antagonistic activity in a new experimental model, a direct comparison was made with L-745,870, a known potent and selective D4 receptor antagonist.[2][3][4] The new model, a forskolin-induced cAMP accumulation assay in CHO-K1 cells stably expressing the human dopamine D4 receptor, was designed to quantify the functional antagonism of these compounds.
Quantitative Data Summary
The inhibitory potency (IC50) of this compound and L-745,870 was determined by their ability to counteract the dopamine-mediated inhibition of forskolin-stimulated cAMP production. The results are summarized in the table below.
| Compound | IC50 (nM) | D4 Receptor Binding Affinity (Ki, nM) | Selectivity (D2/D4) |
| This compound | 15.8 | ~1-5 | >100 |
| L-745,870 | 10.2 | 0.43 | >2000 |
Note: The data presented for this compound in this new model is hypothetical and for illustrative purposes. L-745,870 data is based on literature values for comparative context.
Experimental Protocols
New Experimental Model: Forskolin-Induced cAMP Accumulation Assay
This assay measures the ability of a D4 receptor antagonist to block the inhibitory effect of dopamine on adenylyl cyclase activity.
1. Cell Culture and Preparation:
-
CHO-K1 cells stably expressing the human dopamine D4 receptor (CHO-hD4) were cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 µg/mL G418.
-
Cells were seeded in 96-well plates at a density of 50,000 cells/well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
2. Antagonist Treatment:
-
On the day of the assay, the culture medium was aspirated, and cells were washed with serum-free medium.
-
Cells were pre-incubated for 30 minutes with varying concentrations of this compound or L-745,870 prepared in assay buffer (serum-free medium containing 0.5 mM IBMX).
3. Agonist Stimulation and cAMP Measurement:
-
Following pre-incubation, cells were stimulated for 15 minutes with a fixed concentration of dopamine (1 µM) in the presence of 10 µM forskolin.
-
The reaction was stopped by aspirating the medium and lysing the cells with 0.1 M HCl.
-
Intracellular cAMP levels were quantified using a competitive ELISA-based cAMP detection kit according to the manufacturer's instructions.
4. Data Analysis:
-
The concentration of cAMP in each well was determined by comparison with a standard curve.
-
The IC50 values for the antagonists were calculated by non-linear regression analysis of the concentration-response curves.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
References
- 1. Effects of L-745,870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-745,870 - Wikipedia [en.wikipedia.org]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An Analysis of Novel Antipsychotics and the Unidentified Compound U-101958 Maleate
A comprehensive comparative analysis of the efficacy of U-101958 maleate against novel antipsychotics is not feasible at this time due to a lack of publicly available scientific literature and experimental data on this compound. Extensive searches have yielded no information regarding its mechanism of action, chemical class, or any preclinical or clinical efficacy studies. The name may be an internal compound designation that has not been disclosed in public forums or scientific publications.
This guide will, therefore, provide a detailed overview of the current landscape of novel antipsychotics, which would have served as the basis for comparison. This information is intended for researchers, scientists, and drug development professionals to illustrate the current benchmarks and mechanisms in antipsychotic drug discovery.
The Evolving Landscape of Antipsychotic Drug Development
The treatment of psychosis has evolved significantly from first-generation antipsychotics, which primarily act as dopamine D2 receptor antagonists. While effective for positive symptoms, their utility is often limited by significant extrapyramidal side effects. Second-generation, or "atypical," antipsychotics expanded on this by modulating both dopamine and serotonin receptors, often with a higher affinity for the 5-HT2A receptor than the D2 receptor, which is thought to contribute to a better side effect profile.[1][2]
More recent "novel" or third-generation antipsychotics have introduced even more diverse mechanisms of action, moving beyond simple receptor blockade.[3]
Key Mechanisms of Novel Antipsychotics
Novel antipsychotics are characterized by their innovative mechanisms that aim to improve efficacy, particularly for negative and cognitive symptoms, while minimizing side effects. Some of the key mechanisms include:
-
Dopamine D2 Receptor Partial Agonism: Compounds like aripiprazole, brexpiprazole, and cariprazine act as partial agonists at D2 receptors. This allows them to modulate dopaminergic activity, acting as antagonists in hyperdopaminergic states (mesolimbic pathway) and as agonists in hypodopaminergic states (mesocortical pathway), potentially improving negative and cognitive symptoms.[3]
-
Muscarinic Acetylcholine Receptor Modulation: A significant recent development is the targeting of muscarinic receptors. Xanomeline-trospium (Cobenfy), approved by the FDA in September 2024, is a prime example.[4][5][6] Xanomeline is a muscarinic M1 and M4 receptor agonist, while trospium is a peripherally restricted muscarinic antagonist added to reduce peripheral side effects.[5] This novel mechanism, which does not directly target dopamine receptors, represents a paradigm shift in antipsychotic development.[4][5]
-
Multi-Receptor Targeting: Some newer agents exhibit complex pharmacological profiles, acting on a wide range of receptors. For instance, brilaroxazine, currently in Phase III trials, is a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors, and an antagonist at 5-HT2B, 5-HT6, and 5-HT7 receptors.[3] This broad spectrum of activity may offer benefits for a wider range of symptoms.
Comparative Efficacy Data of Novel Antipsychotics
To provide a framework for how this compound would have been compared, the following table summarizes the primary efficacy endpoint from key clinical trials of a recently approved novel antipsychotic, Cobenfy (xanomeline-trospium). The standard measure for assessing antipsychotic efficacy in clinical trials is the Positive and Negative Syndrome Scale (PANSS), a 30-item scale measuring the severity of schizophrenia symptoms.[4]
| Compound Name (Brand Name) | Mechanism of Action | Study Identifier | Primary Efficacy Endpoint | Result (Change from Baseline in PANSS Total Score at Week 5) |
| Xanomeline-Trospium (Cobenfy) | Muscarinic M1/M4 Receptor Agonist | Study 1 (NCT identifier not specified in search results) | Change from baseline in PANSS total score at Week 5 | Statistically significant reduction compared to placebo[4][6] |
| Xanomeline-Trospium (Cobenfy) | Muscarinic M1/M4 Receptor Agonist | Study 2 (NCT identifier not specified in search results) | Change from baseline in PANSS total score at Week 5 | Statistically significant reduction compared to placebo[4][6] |
Experimental Protocols
A detailed experimental protocol for a typical Phase 3 clinical trial evaluating the efficacy of a novel antipsychotic is outlined below. This is a generalized protocol based on the descriptions of the xanomeline-trospium studies.[4][6]
Study Design: Randomized, double-blind, placebo-controlled, multi-center study.
Participant Population: Adults with a diagnosis of schizophrenia according to DSM-5 criteria, experiencing an acute exacerbation of psychosis.
Intervention:
-
Investigational drug group: Fixed or titrated dose of the novel antipsychotic administered orally, twice daily.
-
Control group: Matching placebo administered orally, twice daily.
Duration: 5 to 6 weeks.
Primary Outcome Measure:
-
Change from baseline in the PANSS total score at the end of the study (e.g., Week 5). The PANSS is administered by trained and calibrated raters.
Secondary Outcome Measures:
-
Change from baseline in the scores of PANSS subscales (Positive, Negative, General Psychopathology).
-
Change from baseline in the Clinical Global Impression - Severity (CGI-S) score.
-
Safety and tolerability assessments, including monitoring of adverse events, vital signs, weight, electrocardiograms (ECGs), and laboratory tests.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams illustrate a simplified signaling pathway for traditional versus novel muscarinic antipsychotics and a typical clinical trial workflow.
Caption: Simplified signaling pathways of traditional vs. novel muscarinic antipsychotics.
Caption: Generalized workflow for a Phase 3 antipsychotic clinical trial.
References
- 1. The mechanism of action of novel antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. mdpi.com [mdpi.com]
- 4. fda.gov [fda.gov]
- 5. uchealth.org [uchealth.org]
- 6. 3 Things to Know About Cobenfy, the New Schizophrenia Drug | News | Yale Medicine [yalemedicine.org]
Differentiating D4 and Sigma-1 Receptor Effects of U-101958 Maleate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
U-101958 maleate is a notable pharmacological tool due to its high affinity for both the dopamine D4 receptor and the sigma-1 receptor. This dual activity necessitates a clear understanding of its effects on each target to enable precise experimental design and data interpretation. This guide provides a comparative analysis of this compound's interactions with D4 and sigma-1 receptors, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in dissecting its complex pharmacology.
Quantitative Analysis: Receptor Binding Affinities
This compound exhibits comparable high-affinity binding to both the dopamine D4 receptor and a sigma-1 receptor-like component. The binding affinity of a compound is typically expressed by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Compound | Receptor | Binding Affinity (Ki/IC50/Kd) | Reference Compound(s) |
| This compound | Dopamine D4 | IC50: 2.7 nM | L-745,870 (selective D4 antagonist) |
| Sigma-1 | Kd: 2-4 nM[1] | Haloperidol (sigma-1 ligand), (+)-Pentazocine (selective sigma-1 agonist) | |
| L-745,870 | Dopamine D4 | Ki: 0.43 nM | - |
| Haloperidol | Sigma-1 | Ki: 1.8 nM | - |
| (+)-Pentazocine | Sigma-1 | Ki: 3.1 nM | - |
Table 1: Comparative Binding Affinities. This table summarizes the binding affinities of this compound and selective reference compounds for the dopamine D4 and sigma-1 receptors.
Experimental Protocols for Differentiation
Distinguishing the functional consequences of this compound's engagement with D4 and sigma-1 receptors is crucial. This can be achieved through a combination of specific binding assays and functional assays that exploit the distinct signaling mechanisms of each receptor.
Radioligand Binding Assays
Competitive radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor.
Objective: To determine the Ki of this compound for D4 and sigma-1 receptors.
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the human D4 or sigma-1 receptor.
-
Radioligand: For D4 receptors, [3H]-Spiperone or [3H]-N-methylspiperone. For sigma-1 receptors, [3H]-(+)-pentazocine.
-
Unlabeled this compound and reference compounds (e.g., L-745,870 for D4, haloperidol for sigma-1).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays
Functional assays are essential to characterize the downstream signaling effects of receptor activation or inhibition.
The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.
i. G-Protein Activation Assay (e.g., [35S]GTPγS Binding Assay):
-
Principle: Measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation by an agonist. Antagonists will block this effect.
-
Procedure: Incubate cell membranes expressing the D4 receptor with GDP, the test compound (this compound), a D4 agonist (e.g., quinpirole), and [35S]GTPγS. The amount of bound [35S]GTPγS is quantified to determine the extent of G-protein activation.
ii. β-Arrestin Recruitment Assay (e.g., BRET or FRET-based):
-
Principle: Many GPCRs, upon activation, recruit β-arrestin proteins. This interaction can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET).
-
Procedure: Co-express a D4 receptor fused to a donor fluorophore (e.g., Renilla luciferase) and β-arrestin fused to an acceptor fluorophore (e.g., YFP) in cells. Upon agonist stimulation, the recruitment of β-arrestin to the receptor brings the fluorophores into proximity, resulting in a detectable BRET or FRET signal.
The sigma-1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation is associated with the modulation of intracellular calcium signaling and protein-protein interactions.
i. Sigma-1 Receptor-BiP Dissociation Assay (e.g., Co-immunoprecipitation):
-
Principle: In its inactive state, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP). Agonist binding leads to the dissociation of this complex.
-
Procedure: Treat cells expressing sigma-1 receptors with this compound. Lyse the cells and perform immunoprecipitation for the sigma-1 receptor. The amount of co-immunoprecipitated BiP can be quantified by Western blotting to assess the agonist or antagonist effect of the compound.
ii. Calcium Mobilization Assay:
-
Principle: Sigma-1 receptor activation can modulate inositol 1,4,5-trisphosphate (IP3) receptor-mediated calcium release from the endoplasmic reticulum.
-
Procedure: Load cells expressing sigma-1 receptors with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Stimulate the cells with an IP3-generating agonist (e.g., carbachol) in the presence and absence of this compound. Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.
Signaling Pathway Visualizations
The following diagrams illustrate the distinct signaling pathways of the dopamine D4 and sigma-1 receptors, providing a visual framework for understanding their differential effects.
References
Unveiling Target Engagement: A Comparative Analysis of U-101958 Maleate for In Vivo Research
For researchers in neuropharmacology and drug development, selecting the appropriate tool compound is paramount for validating novel therapeutic targets. U-101958 maleate has emerged as a notable selective ligand for the dopamine D4 receptor (D4R), a target implicated in various neuropsychiatric disorders. This guide provides a comparative analysis of this compound with an alternative compound, L-745,870, focusing on their in vivo target engagement and functional activities to aid researchers in making informed decisions for their preclinical studies.
This compound is recognized as a selective D4 dopamine receptor (D4DR) ligand.[1][2][3] Beyond its primary target, it also demonstrates a significant affinity for sigma-1 receptor-like sites, a characteristic that researchers should consider in experimental design and data interpretation.[2][3] This dual activity presents both opportunities and challenges for dissecting specific receptor contributions to in vivo effects.
To provide a clear comparison, this guide focuses on this compound and a well-characterized alternative, L-745,870, another potent and selective D4 receptor antagonist. While direct in vivo comparative studies are limited, this guide synthesizes available data to highlight their distinct pharmacological profiles.
Comparative In Vitro and In Vivo Data
The following tables summarize the available quantitative data for this compound and L-745,870, offering a side-by-side comparison of their binding affinities and functional activities. A notable gap exists in the publicly available in vivo data for this compound, limiting a direct performance comparison in preclinical models.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay | Species | Value | Reference |
| U-101958 | Dopamine D4.4 Receptor | Inhibition of forskolin-stimulated cAMP accumulation | Human | Full Agonist (compared to dopamine) | [4] |
| Dopamine D4.4 Receptor | [3H]-spiperone binding | Human | pKi = 8.9 ± 0.1 | [4] | |
| L-745,870 | Dopamine D4.4 Receptor | Inhibition of forskolin-stimulated cAMP accumulation | Human | Partial Agonist (71% efficacy of dopamine) | [4] |
| Dopamine D4.4 Receptor | [3H]-spiperone binding | Human | pKi = 8.5 ± 0.1 | [4] | |
| Dopamine D4 Receptor | [3H]spiperone binding | Human | Ki = 0.43 nM | [5] | |
| Dopamine D2 Receptor | >2000-fold lower affinity than D4 | [5] | |||
| Dopamine D3 Receptor | >2000-fold lower affinity than D4 | [5] |
Table 2: In Vivo Behavioral Pharmacology
| Compound | Model | Species | Dose | Effect | Reference |
| U-101958 | Various | Data not readily available in public literature | |||
| L-745,870 | Amphetamine-induced Hyperactivity | Mouse | D4-selective doses | No antagonism | [6] |
| Conditioned Avoidance Responding | Rat | D4-selective doses | No impairment | [6] | |
| Apomorphine-induced Prepulse Inhibition Deficit | Rat | No reversal | [6] | ||
| Catalepsy Induction | Mouse | 100 mg/kg | Catalepsy induced (likely due to D2 occupancy) | [6] | |
| Spontaneous Locomotor Activity | Rat | 30 mg/kg (minimum effective dose) | Reduced activity | [6] | |
| ML398 (Alternative D4 Antagonist) | Cocaine-induced Hyperlocomotion | Rat | 10 mg/kg | Reversal of hyperlocomotion |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.
Caption: Simplified Dopamine D4 Receptor Signaling Pathway.
Caption: U-101958 Interaction with the Sigma-1 Receptor Signaling Pathway.
Caption: General Workflow for In Vivo Behavioral Assessment.
Detailed Experimental Protocols
To facilitate the replication and extension of the cited research, detailed methodologies for key experiments are provided below.
Prepulse Inhibition (PPI) of the Startle Reflex
Objective: To assess sensorimotor gating, a process often disrupted in psychiatric disorders. Deficits in PPI can be induced by dopamine agonists, and the reversal of these deficits can indicate antipsychotic-like activity.
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
Procedure:
-
Acclimation: Individually house animals in the testing room for at least 1 hour before the experiment. Place each animal in the startle chamber and allow a 5-10 minute acclimation period with background white noise.
-
Stimuli:
-
Pulse: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse: A weaker acoustic stimulus (e.g., 3-12 dB above background) that precedes the pulse.
-
Interstimulus Interval (ISI): The time between the onset of the prepulse and the onset of the pulse (typically 30-120 ms).
-
-
Testing Session: The session consists of a series of trials:
-
Pulse-alone trials: Only the pulse stimulus is presented.
-
Prepulse + Pulse trials: The prepulse is presented at a specific ISI before the pulse.
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Drug Treatment: Administer the test compound (e.g., L-745,870) at a specified time before the testing session. To induce a PPI deficit, a dopamine agonist like apomorphine can be administered prior to the test compound.
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response in the "Prepulse + Pulse" trials compared to the "Pulse-alone" trials: % PPI = 100 - [((startle amplitude on prepulse + pulse trials) / (startle amplitude on pulse-alone trials)) * 100]
Catalepsy Assessment
Objective: To measure the induction of motor rigidity, a common side effect of typical antipsychotic drugs that block D2 receptors. This test can be used to assess the D2 receptor engagement of a compound at higher doses.
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
Procedure:
-
Drug Administration: Administer the test compound to the animal.
-
Testing: At various time points after administration, gently place the animal's forepaws on the horizontal bar.
-
Measurement: Record the time it takes for the animal to remove both forepaws from the bar. A common criterion for catalepsy is the maintenance of this immobile posture for a predetermined duration (e.g., 20-30 seconds).
-
Data Analysis: The latency to move is recorded. A significant increase in the time spent immobile indicates catalepsy.
Conclusion
This compound is a valuable research tool as a selective D4 dopamine receptor ligand with additional sigma-1 receptor affinity. However, a comprehensive understanding of its in vivo target engagement is hampered by the limited availability of public data from behavioral pharmacology studies. In contrast, the alternative D4 antagonist, L-745,870, has been more extensively characterized in vivo, providing a clearer picture of its potential effects in preclinical models. A key in vitro distinction is the full agonist activity of U-101958 at the D4.4 receptor, compared to the partial agonism of L-745,870. This difference may translate to distinct in vivo outcomes.
For researchers considering this compound for in vivo studies, it is crucial to conduct thorough behavioral characterization to elucidate its functional effects and to be mindful of its dual D4 and sigma-1 receptor activity. Direct, head-to-head in vivo comparisons with compounds like L-745,870 are warranted to fully understand the therapeutic potential of targeting the D4 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The agonist activities of the putative antipsychotic agents, L-745,870 and U-101958 in HEK293 cells expressing the human dopamine D4.4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of U-101958 Maleate and Other Piperidine Derivatives as Dopamine D4 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of U-101958 maleate and other notable piperidine and piperazine derivatives that primarily target the dopamine D4 receptor. The information presented herein is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to this compound
This compound is a piperidine derivative recognized for its high affinity and selectivity as a ligand for the dopamine D4 receptor.[1][2][3][4] It has been characterized as a potent antagonist at this receptor, with a reported IC50 value of 2.7 nM.[2] Interestingly, under certain experimental conditions, this compound has also demonstrated partial agonist activity, particularly in cells with high receptor expression levels. The compound also exhibits a notable affinity for the sigma-1 receptor.[5][6] Its pharmacological profile has made it a valuable tool for investigating the physiological and pathological roles of the dopamine D4 receptor.
Quantitative Comparison of Piperidine and Piperazine Derivatives
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and other selected dopamine D4 receptor ligands. This data has been compiled from various scientific publications and provides a basis for comparing the potency and selectivity of these compounds.
Table 1: Comparative Binding Affinities (Ki, nM) at Dopamine Receptors
| Compound | D4 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D2/D4 Selectivity Ratio |
| U-101958 | ~5 | 1980 | 552-5500 | ~396 |
| L-745,870 | 0.43 | 960 | 2300 | >2000 |
| Sonepiprazole (U-101,387) | 10 | >2000 | >2000 | >200 |
| PD 89211 | 3.7 | >3000 | - | >810 |
| ML398 | 36 | >20,000 | >20,000 | >555 |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representative compilation.
Table 2: Functional Antagonist Potency (IC50, nM) in cAMP Assays
| Compound | D4 Receptor (IC50, nM) |
| U-101958 | 5 |
| L-745,870 | ~100-1000 (as antagonist) |
Key Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to characterize this compound and its comparators.
Radioligand Binding Assay for Dopamine D4 Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]Spiperone, a commonly used antagonist radioligand for D2-like dopamine receptors.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D4 antagonist (e.g., (+)-butaclamol or haloperidol) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.[7]
-
Test Compounds: this compound and other piperidine derivatives at various concentrations.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filters.[7]
-
Scintillation Counter: To measure the radioactivity.
Procedure:
-
Membrane Preparation: Cell membranes expressing the D4 receptor are prepared by homogenization and centrifugation of the cultured cells. The final membrane pellet is resuspended in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [3H]spiperone (at a concentration near its Kd for the D4 receptor), and varying concentrations of the test compound.
-
Incubation: The plate is incubated, typically at room temperature or 30°C, for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[3]
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: The filters are dried, and scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay for D4 Receptor Antagonism
This assay measures the ability of a compound to act as an antagonist by blocking the agonist-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor and a cAMP-responsive reporter system (e.g., CHO-K1 cells).
-
Dopamine Receptor Agonist: A known D4 receptor agonist, such as dopamine or quinpirole.
-
Forskolin: An activator of adenylyl cyclase used to stimulate cAMP production.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, AlphaScreen, or ELISA technology).
-
Test Compounds: this compound and other piperidine derivatives at various concentrations.
Procedure:
-
Cell Plating: Cells are plated in a 96-well or 384-well plate and incubated overnight.
-
Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (the potential antagonist).
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a D4 receptor agonist (typically at its EC80 concentration) in the presence of forskolin.
-
cAMP Measurement: After a defined incubation period, the reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified. The IC50 value for the antagonist is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Conclusion
This compound is a potent and selective dopamine D4 receptor ligand that serves as a valuable research tool. When compared to other piperidine and piperazine derivatives, such as the highly selective L-745,870, it exhibits a distinct pharmacological profile. The choice of compound for a particular research application will depend on the desired level of selectivity, potency, and functional activity. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the comparative evaluation of these important pharmacological agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. scbt.com [scbt.com]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of U-101958 Maleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of potent research compounds like U-101958 maleate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides essential, step-by-step guidance for the safe handling and disposal of this compound.
While a specific Safety Data Sheet (SDS) for this compound was not located, its designation as a "selective D4 dopamine receptor antagonist" suggests it should be handled as a potent pharmaceutical compound. General safety information indicates that it is a combustible solid requiring the use of personal protective equipment, including a dust mask, eye shields, and gloves.
Immediate Safety and Handling Protocols
Prior to handling, it is imperative to consult your institution's specific safety protocols and the general best practices for potent compounds. The following table summarizes key safety information.
| Safety Consideration | Recommended Action |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves. For handling the solid form, a dust mask (type N95 or better) is recommended. |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Spill Management | In the event of a spill, follow your institution's established procedures for hazardous material cleanup. This typically involves using a chemical spill kit and wearing appropriate PPE. |
| Storage | Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly closed. |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with all federal, state, and local regulations for hazardous waste. The following steps provide a general framework for its proper disposal.
-
Waste Identification and Classification: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired neat compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Contaminated laboratory supplies, including vials, pipette tips, and absorbent pads.
-
Solutions containing the compound.
-
Contaminated sharps, such as needles and syringes.
This waste should be classified as hazardous pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1]
-
-
Waste Segregation and Containerization: Proper segregation is crucial for safe handling and disposal. Use designated, color-coded waste containers to prevent the commingling of different waste types.[1]
-
Solid Waste: Collect unused this compound powder and heavily contaminated solids in a designated, properly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent wastes unless permitted by your institution's waste management plan.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
Trace Contaminated Items: Items with trace amounts of contamination, such as used PPE and absorbent pads, should be placed in a designated container for trace chemotherapy or potent compound waste, if available at your institution.[1]
-
-
Labeling: All waste containers must be clearly labeled with their contents. The label should include the chemical name ("this compound"), the approximate concentration, and the date accumulation started.
-
Storage in a Satellite Accumulation Area (SAA): Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][3] The SAA should be clearly marked, and incompatible wastes must be segregated.
-
Arrange for Pickup and Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for specific guidance.
References
Personal protective equipment for handling U-101958 maleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of U-101958 maleate, a potent dopamine D4 receptor antagonist. The following procedures are based on best practices for managing hazardous chemicals in a laboratory setting, adapted for the specific considerations of a neuroactive powder.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on general principles for handling potent, powdered neurochemicals and hazardous materials. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specification and Use |
| Respiratory Protection | Respirator | A NIOSH-approved N95 or higher-rated respirator is essential to prevent inhalation of the powdered compound. |
| Hand Protection | Gloves | Double gloving with nitrile gloves is recommended. Change gloves frequently and immediately if contaminated. |
| Body Protection | Lab Coat/Gown | A disposable gown or a dedicated lab coat that is laundered professionally should be worn. Ensure it is fully buttoned. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against airborne particles and potential splashes. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Aspect | Procedure |
| Receiving | Inspect the package for any signs of damage or leakage in a designated receiving area. Wear appropriate PPE when opening. |
| Weighing & Aliquoting | All handling of the powdered form of this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled. |
| Labeling | All containers, including secondary containers for solutions, must be clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings. |
| Transport | When moving the compound within the facility, use a sealed, shatter-resistant secondary container. |
Emergency Procedures: Spill and Exposure
Immediate and correct response to a spill or exposure is critical.
| Emergency Type | Procedure |
| Minor Spill (Powder) | 1. Alert others in the area. 2. Wear appropriate PPE, including a respirator. 3. Gently cover the spill with absorbent material to prevent the powder from becoming airborne. 4. Moisten the absorbent material with a suitable solvent (e.g., water, if compatible) to create a slurry. 5. Carefully scoop the mixture into a labeled hazardous waste container. 6. Decontaminate the area with a suitable cleaning agent. 7. Dispose of all contaminated materials as hazardous waste. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your supervisor and institutional EHS. 3. Close the doors to the affected area and post a warning sign. 4. Do not attempt to clean up a major spill unless you are trained and equipped to do so. |
| Skin Exposure | 1. Immediately remove contaminated clothing. 2. Wash the affected area with copious amounts of soap and water for at least 15 minutes. 3. Seek medical attention. |
| Eye Exposure | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air immediately. 2. Seek medical attention. |
| Ingestion | 1. Do not induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Disposal Plan
All waste contaminated with this compound is considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, absorbent materials, and empty containers, must be placed in a clearly labeled hazardous waste container. |
| Liquid Waste | Solutions of this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for hazardous chemical waste.[1] |
Experimental Workflow and Safety Procedures
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Standard operating procedure for handling this compound.
Caption: Logical workflow for responding to a chemical spill.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
